molecular formula C14H15IN2O B1671293 Amizon CAS No. 201349-37-3

Amizon

Cat. No.: B1671293
CAS No.: 201349-37-3
M. Wt: 354.19 g/mol
InChI Key: ILSOAHPXYZRFBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ENISAMIUM IODIDE is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 3 investigational indications.
See also: Enisamium (has active moiety).

Properties

IUPAC Name

N-benzyl-1-methylpyridin-1-ium-4-carboxamide;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O.HI/c1-16-9-7-13(8-10-16)14(17)15-11-12-5-3-2-4-6-12;/h2-10H,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILSOAHPXYZRFBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00173960
Record name Enisamium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00173960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202951
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

201349-37-3
Record name Enisamium iodide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201349373
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Enisamium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00173960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ENISAMIUM IODIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G22FG6Q00B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Enisamium Iodide ("Amizon"): A Technical Guide to its Antiviral Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enisamium iodide, commercially known as Amizon®, is an oral antiviral agent licensed in several countries for the treatment of influenza and other acute respiratory viral infections. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action, focusing on its role as an inhibitor of viral RNA polymerase. It has been demonstrated that enisamium iodide is a prodrug that is metabolized to a more potent, hydroxylated form, VR17-04. This active metabolite directly targets the RNA polymerase of various RNA viruses, including influenza A and B viruses and coronaviruses like SARS-CoV-2, thereby inhibiting viral replication. This document collates and presents key quantitative data on its antiviral activity, details the experimental protocols used in pivotal studies, and provides visualizations of the metabolic and inhibitory pathways.

Core Mechanism of Action: Inhibition of Viral RNA Polymerase

The primary antiviral mechanism of enisamium iodide is the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication and transcription of the genomes of RNA viruses. The parent compound, enisamium, displays weak inhibitory activity against the influenza A virus RNA polymerase in in-vitro assays. However, its antiviral efficacy is significantly enhanced through metabolic activation.

Metabolic Activation to VR17-04

In humans and human lung cells, enisamium iodide undergoes hydroxylation to form the active metabolite VR17-04. This metabolite is a more potent inhibitor of the influenza virus RNA polymerase than the parent compound. Mass spectrometry analysis of sera from patients treated with enisamium has confirmed the presence of VR17-04.

Metabolic Activation of Enisamium Iodide Enisamium Enisamium Iodide (Pro-drug) Metabolism Hydroxylation (in human lung cells and liver) Enisamium->Metabolism VR1704 VR17-04 (Active Metabolite) Metabolism->VR1704

Metabolic activation pathway of enisamium iodide.
Direct Inhibition of RNA Polymerase

The active metabolite, VR17-04, directly targets the viral RNA polymerase. Studies with both influenza virus and SARS-CoV-2 have shown that VR17-04 inhibits the elongation step of RNA synthesis. Molecular dynamics simulations suggest that VR17-04 may function by preventing the incorporation of GTP and UTP into the nascent RNA strand.

Inhibition of Viral RNA Polymerase cluster_virus Viral Replication Cycle vRNA Viral RNA Genome RdRp Viral RNA Polymerase (RdRp) vRNA->RdRp Replication RNA Replication & Transcription RdRp->Replication Progeny Progeny Virions Replication->Progeny VR1704 VR17-04 (Active Metabolite) VR1704->Inhibition

Mechanism of viral RNA polymerase inhibition by VR17-04.

Quantitative Data on Antiviral Activity

The antiviral activity of enisamium and its active metabolite has been quantified in various in-vitro and cell-based assays.

Table 1: In-Vitro RNA Polymerase Inhibition
CompoundVirusAssay SystemIC50Reference
Enisamium (FAV00A)Influenza A VirusCell-free RNA polymerase assay46.3 mM
VR17-04Influenza A VirusCell-free RNA polymerase assay0.84 mM
Enisamium (FAV00A)SARS-CoV-2In-vitro nsp7/8/12 activity assay~40.7 mM
VR17-04SARS-CoV-2In-vitro nsp7/8/12 activity assay~2-3 mM
Table 2: Cell-Based Antiviral Activity
CompoundVirus StrainCell LineAssay TypeEC90 (µM)CC50 (mM)Selectivity Index (SI)Reference
EnisamiumInfluenza A/Brisbane/59/2007 (H1N1)dNHBEVirus Yield Reduction204>10>49
EnisamiumInfluenza A/California/07/2009 (H1N1)dNHBEVirus Yield Reduction157>10>64
EnisamiumInfluenza A/Victoria/361/2011 (H3N2)dNHBEVirus Yield Reduction439>10>23
EnisamiumInfluenza B/Wisconsin/1/2010dNHBEVirus Yield Reduction171>10>58
EnisamiumInfluenza A/Anhui/1/2013 (H7N9)dNHBEVirus Yield Reduction280>10>36
EnisamiumInfluenza A/Vietnam/1203/2004 (H5N1)dNHBEVirus Yield Reduction290>10>34
Enisamium ChlorideSARS-CoV-2Caco-2CPE InhibitionIC50: 1.2 mM--
Enisamium IodideSARS-CoV-2NHBEViral RNA ReductionIC50: ~250 µg/mL--
Enisamium ChlorideHCoV-NL63NHBEViral RNA ReductionIC50: ~60 µg/mL--

Detailed Experimental Protocols

In-Vitro Influenza RNA Polymerase Assay

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of the influenza virus RNA polymerase.

  • Purification of Influenza Virus RNA Polymerase: The heterotrimeric RNA polymerase complex (subunits PA, PB1, and PB2) is expressed in and purified from HEK 293T cells.

  • Reaction Mixture: The purified polymerase is incubated in a reaction buffer containing a model 14-nucleotide viral RNA (vRNA) template, radiolabeled nucleotides (e.g., [α-³²P]GTP), and the test compound (enisamium or VR17-04) at various concentrations.

  • Incubation: The reaction is incubated at 30°C for 60 minutes.

  • Analysis: The RNA products are separated by denaturing polyacrylamide gel electrophoresis (PAGE) and visualized by autoradiography. The intensity of the bands corresponding to the RNA products is quantified to determine the IC50 value.

Virus Yield Reduction Assay in dNHBE Cells

This assay assesses the ability of a compound to inhibit the replication of influenza virus in a physiologically relevant cell culture model.

  • Cell Culture: Differentiated normal human bronchial epithelial (dNHBE) cells are cultured at an air-liquid interface to form a multilayered, differentiated epithelium resembling the human respiratory tract.

  • Infection: The apical surface of the dNHBE cells is inoculated with an influenza virus strain (e.g., A/Brisbane/59/2007) at a specific multiplicity of infection (MOI).

  • Compound Treatment: Enisamium is added to the basolateral medium at various concentrations.

  • Incubation: The infected cells are incubated for a defined period (e.g., 24 or 48 hours).

  • Virus Titration: The apical washes are collected, and the amount of infectious virus is quantified by titration in Madin-Darby canine kidney (MDCK) cells using a 50% tissue culture infectious dose (TCID50) assay.

  • Data Analysis: The EC90 value is calculated as the concentration of the compound that reduces the virus yield by 90% (1 log10) compared to untreated controls.

Time-of-Addition Experiment

This experiment helps to determine the stage of the viral replication cycle that is inhibited by the antiviral compound.

  • Methodology: A single high dose of enisamium (e.g., 2000 µM) is added to dNHBE cells at different time points relative to virus inoculation (e.g., before, during, or at various hours post-infection).

  • Analysis: The viral titers in the apical washes are determined at a set time point post-infection.

  • Interpretation: A pronounced reduction in virus yield when the compound is added early in the infection cycle (within 4 hours post-inoculation) suggests that an early stage of replication, such as viral RNA synthesis, is being inhibited.

Experimental and Logical Workflows

Experimental Workflow for Antiviral Activity cluster_invitro In-Vitro Assays cluster_cell Cell-Based Assays cluster_data Data Interpretation PolymeraseAssay In-Vitro RNA Polymerase Assay IC50 Determine IC50 PolymeraseAssay->IC50 Mechanism Confirm Mechanism of Action: Direct Inhibition of RNA Synthesis IC50->Mechanism VirusYield Virus Yield Reduction Assay (dNHBE) EC90 Determine EC90 VirusYield->EC90 TimeAddition Time-of-Addition Experiment MOA_stage Identify Stage of Action TimeAddition->MOA_stage EC90->Mechanism MOA_stage->Mechanism

Workflow for determining the antiviral mechanism of enisamium.

Conclusion

Enisamium Iodide: A Technical Overview of its Antiviral Spectrum and Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enisamium iodide, an isonicotinic acid derivative, is an antiviral agent that has demonstrated a broad spectrum of activity against various respiratory viruses.[1][2] Marketed in several countries for the treatment of influenza and other acute respiratory viral infections (ARVI), its mechanism of action centers on the inhibition of viral RNA polymerase, a key enzyme in the replication of many RNA viruses.[3][4] This technical guide provides a comprehensive overview of the antiviral spectrum and efficacy of enisamium iodide, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms.

Mechanism of Action

Enisamium iodide is a prodrug that is metabolized in the body to its active form, a hydroxylated metabolite named VR17-04.[4][5] This active metabolite is a more potent inhibitor of the viral RNA-dependent RNA polymerase (RdRp) than the parent compound.[4] Docking and molecular dynamics simulations suggest that VR17-04 interacts with the active site of the viral RNA polymerase, preventing the incorporation of nucleotides like GTP and UTP into the nascent RNA strand, thereby terminating viral RNA synthesis.[3][6] This targeted action against the viral replication machinery underscores its potential as a broad-spectrum antiviral.

Below is a diagram illustrating the proposed mechanism of action:

cluster_cell Host Cell Enisamium Enisamium Iodide (Prodrug) Metabolism Cellular Metabolism Enisamium->Metabolism Uptake VR17_04 VR17-04 (Active Metabolite) Metabolism->VR17_04 Inhibition Inhibition VR17_04->Inhibition Virus RNA Virus Viral_RNA_Polymerase Viral RNA-dependent RNA Polymerase (RdRp) Virus->Viral_RNA_Polymerase Provides template for RNA_Synthesis Viral RNA Synthesis Viral_RNA_Polymerase->RNA_Synthesis Catalyzes No_Replication No Viral Replication RNA_Synthesis->No_Replication Inhibition->RNA_Synthesis Start Seed permissive cells in multi-well plates Incubate1 Incubate to form a confluent monolayer Start->Incubate1 Prepare_Compound Prepare serial dilutions of enisamium iodide Incubate1->Prepare_Compound Infect_Cells Infect cells with virus in the presence of the compound Prepare_Compound->Infect_Cells Incubate2 Incubate for a full viral replication cycle Infect_Cells->Incubate2 Harvest Harvest cell culture supernatant Incubate2->Harvest Titrate Titrate infectious virus in the supernatant (e.g., TCID50 or Plaque Assay) Harvest->Titrate Calculate Calculate the reduction in viral titer compared to untreated control Titrate->Calculate End Determine EC50/EC90 Calculate->End Start Purify influenza virus RNA polymerase Reaction_Mix Prepare reaction mix: - RNA template - Nucleotides (including a labeled one) - Buffer Start->Reaction_Mix Add_Compound Add enisamium iodide or VR17-04 Reaction_Mix->Add_Compound Incubate Incubate to allow RNA synthesis Add_Compound->Incubate Stop_Reaction Stop the reaction Incubate->Stop_Reaction Analyze Analyze RNA products (e.g., by gel electrophoresis) Stop_Reaction->Analyze Quantify Quantify the amount of synthesized RNA Analyze->Quantify End Determine IC50 Quantify->End

References

In Vitro Pharmacological Properties of Enisamium Iodide (Amizon)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This document provides a comprehensive overview of the in vitro pharmacological properties of enisamium iodide, commercially known as Amizon. It focuses on its antiviral mechanism of action, supported by quantitative data from key studies, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Core Mechanism of Action: Inhibition of Viral RNA Polymerase

Enisamium iodide is an isonicotinic acid derivative that functions as a broad-spectrum antiviral agent.[1] Its primary mechanism of action is the inhibition of viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of RNA viruses.[2] In vitro studies have demonstrated that enisamium itself is a weak inhibitor of viral polymerases.[3] However, it is metabolized within host cells into a more potent hydroxylated metabolite, VR17-04.[1][3] This active metabolite is responsible for the direct inhibition of the polymerase's elongation activity, thereby halting viral RNA synthesis.[1][2] This mechanism has been demonstrated against both influenza viruses and coronaviruses, including SARS-CoV-2.[1][4]

Mechanism_of_Action cluster_cell Host Cell cluster_virus RNA Virus This compound Enisamium Iodide (this compound) Metabolite Active Metabolite (VR17-04) This compound->Metabolite Metabolism Block Inhibition Metabolite->Block Polymerase Viral RNA Polymerase (RdRp) Replication Viral RNA Synthesis (Replication) Polymerase->Replication Elongation Block->Polymerase Virus Virus Entry Virus->this compound

Caption: Mechanism of Action of Enisamium Iodide.

Quantitative In Vitro Activity

The antiviral activity of enisamium iodide and its active metabolite, VR17-04, has been quantified against various viruses and their polymerases using in vitro assays. The data highlights the significantly greater potency of the metabolite.

Inhibition of Viral RNA Polymerase Activity

The half-maximal inhibitory concentration (IC₅₀) values demonstrate the direct inhibitory effect of the compounds on the enzymatic activity of viral RdRp in cell-free assays.

CompoundTarget PolymeraseIC₅₀ Value (mM)Reference
Enisamium Iodide (FAV00A)Influenza A Virus46.3[3]
Enisamium Iodide (FAV00A)SARS-CoV-240.7[1]
VR17-04 (Metabolite) Influenza A Virus 0.84 [1]
VR17-04 (Metabolite) SARS-CoV-2 2-3 [1]
Antiviral Activity in Cell Culture

The half-maximal effective concentration (EC₅₀ or EC₉₀) measures the concentration required to inhibit viral replication within host cells. These values reflect the combined effect of cellular uptake, metabolism, and polymerase inhibition.

CompoundVirusCell LineActivity MetricValueReference
Enisamium IodideInfluenza A VirusCell CultureEC₉₀157-439 µM[1]
Enisamium ChlorideSARS-CoV-2Caco-2IC₅₀1.2 mM (~300 µg/mL)[4]
Enisamium IodideHCoV-NL63NHBEIC₅₀~60 µg/mL[4]

Physicochemical and Permeability Properties

Biopharmaceutical classification studies provide insight into the absorption characteristics of enisamium iodide.

ParameterConditionValueReference
Solubility pH 1.2 - 7.5 (37 °C)130 - 150 mg/mL[5]
Permeability (Papp) Caco-2 cells (10–100 µM)0.2 × 10⁻⁶ to 0.3 × 10⁻⁶ cm s⁻¹[5]
BCS Classification -Class III (High Solubility, Low Permeability)[5][6]

Experimental Protocols

The following sections detail the methodologies employed in the key in vitro studies cited.

In Vitro RNA Polymerase Activity Assay

This assay directly measures the inhibitory effect of a compound on the function of purified viral RNA polymerase.

  • Protein Expression and Purification : The subunits of the viral RNA polymerase complex (e.g., nsp7, nsp8, and nsp12 for SARS-CoV-2) are expressed and purified.[1]

  • Complex Assembly : The purified subunits are mixed in a specific molar ratio to assemble the functional polymerase complex.[1]

  • Reaction Mixture : The assembled complex is incubated with a reaction mixture containing:

    • A model RNA template and a radiolabelled RNA primer.

    • Ribonucleoside triphosphates (rNTPs).

    • Varying concentrations of the test compound (enisamium or VR17-04).

  • Incubation : The reaction is incubated at an optimal temperature to allow for RNA synthesis.

  • Analysis : The reaction is stopped, and the RNA products are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).

  • Quantification : The amount of synthesized RNA is quantified by autoradiography or phosphorimaging to determine the IC₅₀ value.[3]

Polymerase_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P_exp Protein Expression & Purification (e.g., nsp7, nsp8, nsp12) P_asm Polymerase Complex Assembly P_exp->P_asm Mix Incubate Complex with: - RNA Template/Primer - rNTPs - Test Compound P_asm->Mix PAGE Denaturing PAGE Mix->PAGE Quant Quantification (Autoradiography) PAGE->Quant IC50 Determine IC50 Quant->IC50

Caption: Workflow for In Vitro RNA Polymerase Inhibition Assay.
Cell-Based Antiviral Activity Assay

This assay evaluates the efficacy of a compound in inhibiting viral replication within a cellular context.

  • Cell Seeding : A suitable human cell line (e.g., A549, Caco-2, NHBE) is seeded in multi-well plates and grown to confluence.[3][4]

  • Compound Treatment : Cells are pre-incubated with varying concentrations of enisamium iodide for a defined period (e.g., 6 hours).[4]

  • Virus Infection : The treated cells are then infected with the target virus (e.g., Influenza A, SARS-CoV-2) at a specific multiplicity of infection (MOI).[3]

  • Incubation : The infected cells are incubated for a period sufficient to allow for multiple cycles of viral replication (e.g., 24-48 hours).

  • Endpoint Analysis : The antiviral effect is quantified using one of several methods:

    • Virus Yield Reduction Assay : Supernatants are collected, and the amount of infectious virus is titrated (e.g., TCID₅₀ assay).[7]

    • Cytopathic Effect (CPE) Inhibition : The prevention of virus-induced cell death is visually assessed or quantified using cell viability dyes.[4]

    • Viral Protein/RNA Quantification : The levels of a specific viral protein (e.g., Nucleocapsid 'N' protein) or RNA are measured via Western Blot, ELISA, or RT-qPCR.[4]

  • Data Analysis : The results are used to calculate the EC₅₀ or IC₅₀ value, representing the compound concentration that inhibits viral replication by 50%.

Antiviral_Assay_Workflow cluster_methods Analysis Methods Start Seed Host Cells (e.g., A549, Caco-2) Treat Pre-incubate with Enisamium Iodide Start->Treat Infect Infect with Virus (e.g., Influenza, SARS-CoV-2) Treat->Infect Incubate Incubate (24-48h) Infect->Incubate Analysis Endpoint Analysis Incubate->Analysis Result Calculate EC50 / IC50 Analysis->Result CPE CPE Inhibition Analysis->CPE Yield Virus Yield Reduction Analysis->Yield Quant Viral RNA/Protein Quantification Analysis->Quant

Caption: Workflow for Cell-Based Antiviral Assay.
Caco-2 Permeability Assay

This assay is a standard in vitro model for predicting intestinal drug absorption.

  • Cell Culture : Human colon carcinoma (Caco-2) cells are cultured on semi-permeable filter supports for approximately 21 days, during which they differentiate to form a polarized monolayer with tight junctions, mimicking the intestinal epithelium.[5]

  • Monolayer Integrity Check : The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Permeability Measurement :

    • Enisamium iodide is added to the apical (AP) side of the monolayer (donor compartment).

    • Samples are taken from the basolateral (BL) side (receiver compartment) at various time points.

  • Quantification : The concentration of enisamium iodide in the receiver compartment is quantified using a suitable analytical method (e.g., LC-MS/MS).

  • Papp Calculation : The apparent permeability coefficient (Papp) is calculated, providing an estimate of the compound's rate of transport across the intestinal barrier.[5]

References

Amizon® (Enisamium Iodide): A Technical Guide for Influenza A and B Virus Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Amizon® (enisamium iodide), an antiviral compound with demonstrated activity against influenza A and B viruses. The document details its mechanism of action, summarizes key quantitative data from preclinical studies, outlines experimental protocols, and presents visual diagrams of its mode of action and experimental workflows.

Introduction

Enisamium iodide (laboratory code FAV00A), the active ingredient in this compound®, is an isonicotinic acid derivative approved for the treatment of influenza and other acute respiratory viral infections in 11 countries, including Ukraine, Russia, and Belarus. Its antiviral properties stem from its ability to inhibit viral replication, a mechanism that has been the subject of extensive research. Clinical studies have supported its efficacy, demonstrating that treatment with enisamium can lead to reduced viral shedding and faster recovery in patients with influenza. This guide focuses on the preclinical data and methodologies relevant to researchers studying its effects on influenza A and B viruses.

Mechanism of Action

The primary antiviral mechanism of enisamium iodide against influenza viruses is the inhibition of the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication and transcription of the viral genome. Upon administration, enisamium is metabolized in the human body to a hydroxylated form, VR17-04. This metabolite, VR17-04, is a more potent inhibitor of the influenza virus polymerase than the parent compound, enisamium. The inhibition of the RdRp complex directly curtails viral RNA synthesis, thereby halting the production of new viral particles. Time-of-addition experiments suggest that enisamium acts on an early stage of the viral life cycle, consistent with the inhibition of viral RNA synthesis.

cluster_host Host Cell Enisamium Enisamium Iodide (this compound®) Metabolite VR17-04 (Active Metabolite) Enisamium->Metabolite Metabolism Inhibition Inhibition Metabolite->Inhibition Polymerase Influenza Virus RNA Polymerase (RdRp) Replication Viral RNA Synthesis (Replication & Transcription) Polymerase->Replication Catalyzes Virion New Virus Particles Replication->Virion Leads to Inhibition->Polymerase InfluenzaVirus Influenza Virus InfluenzaVirus->Polymerase Introduces into cell

Caption: Proposed mechanism of action for enisamium iodide against influenza virus.

Quantitative Data Summary

The following tables summarize the antiviral activity and cytotoxicity of enisamium iodide and its metabolite from in vitro studies.

Table 1: Antiviral Activity of Enisamium Against Influenza Viruses in dNHBE Cells Data represents the 90% effective concentration (EC90) required to reduce virus yield by 1 log10.

Virus StrainType/SubtypeEC90 (µM)Reference
A/Brisbane/59/2007A(H1N1)390
A/California/07/2009A(H1N1)pdm09439
A/California/07/2009 (H275Y)A(H1N1)pdm09 (Oseltamivir-Resistant)392
A/Victoria/361/2011A(H3N2)399
A/Vietnam/1203/2004A(H5N1)330
A/Anhui/1/2013A(H7N9)330
B/Florida/4/2006Influenza B (Yamagata lineage)157

Table 2: Inhibitory Concentration (IC50) Against Influenza A Virus RNA Polymerase Activity In vitro assay using purified polymerase complex.

CompoundTargetIC50Reference
Enisamium Iodide (FAV00A)Influenza Polymerase46.3 mM
VR17-04 (Metabolite)Influenza Polymerase0.84 mM

Table 3: Cytotoxicity and Selectivity Index Determined in differentiated Normal Human Bronchial Epithelial (dNHBE) cells.

ParameterValueReference
50% Cytotoxic Concentration (CC50)~10 mM
Selectivity Index (SI = CC50 / EC90)23 - 64

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the research of enisamium's antiviral properties.

4.1 Protocol: Virus Yield Reduction Assay in dNHBE Cells

This assay is used to determine the antiviral efficacy of enisamium against various influenza strains.

  • Cell Culture: Differentiated Normal Human Bronchial Epithelial (dNHBE) cells are cultured in a serum-free medium on transwell inserts to form a polarized epithelial layer, mimicking the natural environment of the human respiratory tract.

  • Compound Preparation: Enisamium iodide is dissolved in an appropriate solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium.

  • Pre-incubation: The apical side of the dNHBE cell cultures is washed, and the cells are pre-incubated with the medium containing different concentrations of enisamium for 1 hour at 37°C.

  • Virus Inoculation: Cells are infected with the desired influenza virus strain at a specific multiplicity of infection (MOI). The virus is added to the apical side of the cultures.

  • Incubation: The infected cells are incubated for a defined period (e.g., 48-72 hours) at 37°C in the continued presence of the compound.

  • Virus Titration: At the end of the incubation period, the supernatant from the apical side is collected. The amount of infectious virus particles is quantified by performing a 50% Tissue Culture Infectious Dose (TCID50) assay or plaque assay on Madin-Darby Canine Kidney (MDCK) cells.

  • Data Analysis: The virus titers from treated cells are compared to those from untreated (vehicle control) cells. The EC90 is calculated as the concentration of enisamium that causes a 90% (1-log10) reduction in the virus yield.

4.2 Protocol: In Vitro Influenza RNA Polymerase Activity Assay

This cell-free assay directly measures the inhibitory effect of enisamium and its metabolites on the enzymatic activity of the viral polymerase.

  • Polymerase Expression and Purification: The three subunits of the influenza A virus RNA polymerase (PA, PB1, and PB2) are co-expressed in human embryonic kidney (HEK) 293T cells. One subunit is typically engineered with a tag (e.g., Protein A tag) to facilitate purification.

  • Purification: The heterotrimeric polymerase complex is purified from cell lysates using affinity chromatography (e.g., IgG Sepharose chromatography).

  • RNA Synthesis Reaction: The purified polymerase is incubated in a reaction buffer containing:

    • A model viral RNA (vRNA) template (e.g., a short 14-nucleotide vRNA).

    • Ribonucleoside triphosphates (rNTPs), including one radiolabeled rNTP (e.g., [α-32P]GTP) for detection.

    • A primer (e.g., ApG) to initiate transcription.

    • Varying concentrations of the test compound (enisamium or VR17-04).

  • Incubation: The reaction is incubated at 30°C for a specified time (e.g., 60 minutes) to allow for RNA synthesis.

  • Analysis: The reaction is stopped, and the resulting RNA products are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).

  • Quantification: The gel is exposed to a phosphor screen, and the radiolabeled RNA products are visualized and quantified. The intensity of the product bands in the presence of the inhibitor is compared to the control (no inhibitor) to determine the IC50 value.

cluster_workflow Antiviral Activity Workflow cluster_cytotoxicity Parallel Cytotoxicity Assay A Culture dNHBE cells on transwell inserts B Pre-incubate cells with Enisamium A->B C Infect with Influenza Virus B->C D Incubate for 48-72h C->D E Collect supernatant from apical side D->E F Quantify virus yield (TCID50/Plaque Assay on MDCK cells) E->F G Calculate EC90 (Compare treated vs. control) F->G X Culture uninfected dNHBE cells Y Incubate with Enisamium for same duration X->Y Z Assess cell viability (e.g., MTS/XTT assay) Y->Z W Calculate CC50 Z->W

Caption: Experimental workflow for assessing the antiviral activity of enisamium.

4.3 Protocol: Cytotoxicity Assay

This assay is performed in parallel with antiviral experiments to determine the concentration at which the compound becomes toxic to the host cells, allowing for the calculation of the selectivity index.

  • Cell Culture: Uninfected dNHBE cells are cultured under the same conditions as in the antiviral assay.

  • Compound Incubation: Cells are incubated with the same range of enisamium concentrations for the same duration as the virus-infected cells.

  • Viability Assessment: Cell viability is measured using a standard colorimetric assay, such as MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide). These assays measure the metabolic activity of living cells.

  • Data Analysis: The absorbance values are compared to untreated control cells (100% viability). The 50% cytotoxic concentration (CC50) is calculated as the compound concentration that reduces cell viability by 50%.

Conclusion

Enisamium iodide demonstrates significant antiviral activity against a broad range of influenza A and B viruses, including strains with pandemic potential and those resistant to other antivirals. Its mechanism of action, the inhibition of the viral RNA polymerase via its more potent metabolite VR17-04, presents a distinct target compared to neuraminidase inhibitors. The quantitative data derived from robust in vitro models, such as differentiated primary human bronchial epithelial cells, provide a strong preclinical basis supporting its clinical efficacy. The detailed protocols provided herein offer a framework for researchers to further investigate the therapeutic potential and specific molecular interactions of enisamium and its metabolites in the context of influenza virus research and drug development.

In Vitro Antiviral Activity of Enisamium Iodide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Enisamium iodide, an isonicotinic acid derivative, has demonstrated broad-spectrum antiviral activity in numerous in vitro studies. Marketed as Amizon® in several countries for the treatment of influenza and other acute respiratory viral infections, its mechanism of action is primarily attributed to the inhibition of viral RNA polymerase.[1][2] This technical guide provides a comprehensive overview of the in vitro antiviral properties of enisamium iodide and its active metabolite, VR17-04, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Quantitative Antiviral Activity

The in vitro efficacy of enisamium iodide and its hydroxylated metabolite, VR17-04, has been evaluated against a range of respiratory viruses. The following tables summarize the key quantitative data from these studies, including the half-maximal inhibitory concentration (IC50), the 90% effective concentration (EC90), and the 50% cytotoxic concentration (CC50).

Table 1: In Vitro Antiviral Activity of Enisamium Iodide Against Influenza Viruses

Virus StrainCell LineAssay TypeParameterValue (µM)Reference
Influenza A/Brisbane/59/2007 (H1N1)dNHBEVirus Yield ReductionEC90157-439[3]
2009 pandemic H1N1dNHBEVirus Yield ReductionEC90157-439[3]
Seasonal H3N2dNHBEVirus Yield ReductionEC90157-439[3]
Zoonotic H5N1dNHBEVirus Yield ReductionEC90157-439[3]
Zoonotic H7N9dNHBEVirus Yield ReductionEC90157-439[3]
Oseltamivir-resistant H1N1 (H275Y)dNHBEVirus Yield ReductionEC90157-439[3]
Influenza B virusdNHBEVirus Yield ReductionEC90157-439[3]
Influenza A/WSN/1933 (H1N1)A549Plaque AssayIC50322[4]

dNHBE: differentiated Normal Human Bronchial Epithelial cells

Table 2: In Vitro Activity of Enisamium and its Metabolite VR17-04 Against Viral RNA Polymerases

CompoundVirusAssay SystemParameterValue (mM)Reference
Enisamium (FAV00A)Influenza A VirusPurified FluPolIC5046.3[5]
VR17-04Influenza A VirusPurified FluPolIC500.84[5]
Enisamium (FAV00A)SARS-CoV-2nsp7/8/12 complexIC5040.7[5]
VR17-04SARS-CoV-2nsp7/8/12 complexIC502-3[5]
EnisamiumSARS-CoV-2nsp12/7/8 complexIC5026.3[6]
VR17-04SARS-CoV-2nsp12/7/8 complexIC500.98[6]

Table 3: In Vitro Antiviral Activity of Enisamium Against Coronaviruses

Virus StrainCell LineParameterValueReference
SARS-CoV-2Caco-2IC50 (chloride salt)1.2 mM (~300 µg/mL)[7]
HCoV NL63NHBEIC50~60 µg/mL[7]
SARS-CoV-2NHBEIC50250 µg/mL[6]

Table 4: In Vitro Antiviral Activity of Enisamium Iodide Against Other Respiratory Viruses

VirusCell LineEffectReference
Human Parainfluenza VirusA549Activity decreased by 2.3 orders of magnitude[8][9]
Adenovirus type 5A549Reproduction decreased by an order of magnitude or more[8][9]
Adenovirus type 6A549Reproduction decreased by an order of magnitude or more[8][9]
Coxsackie B3 virusA549Reproduction decreased by an order of magnitude or more[8][9]
Coxsackie B4 virusA549Reproduction decreased by an order of magnitude or more[8][9]

Mechanism of Action: Inhibition of Viral RNA Polymerase

In vitro studies have elucidated that enisamium iodide acts as a direct inhibitor of the RNA-dependent RNA polymerase (RdRp) of both influenza viruses and coronaviruses.[5][7] The parent compound, enisamium, exhibits weak inhibitory activity. However, it is metabolized in human lung cells to a hydroxylated form, VR17-04, which is a significantly more potent inhibitor.[5][10]

The proposed mechanism involves the binding of VR17-04 to the viral RNA polymerase, which hinders its ability to synthesize viral RNA, a critical step in the viral replication cycle.[1] For SARS-CoV-2, molecular dynamics simulations suggest that VR17-04 may prevent the incorporation of GTP and UTP into the nascent RNA chain.[7]

G cluster_0 Host Cell cluster_1 Viral Replication Enisamium Enisamium Iodide Metabolism Metabolism (Hydroxylation) Enisamium->Metabolism Enters cell VR17_04 VR17-04 (Active Metabolite) Metabolism->VR17_04 Viral_RNA_Polymerase Viral RNA Polymerase (e.g., FluPol, SARS-CoV-2 nsp12) VR17_04->Viral_RNA_Polymerase Inhibits RNA_Synthesis Viral RNA Synthesis Viral_RNA_Polymerase->RNA_Synthesis Catalyzes Viral_Progeny New Viral Particles RNA_Synthesis->Viral_Progeny Leads to

Caption: Metabolic activation and mechanism of action of enisamium iodide.

Experimental Protocols

Virus Yield Reduction Assay

This assay is a fundamental method for determining the antiviral efficacy of a compound by measuring the reduction in the production of infectious virus particles.

Protocol Outline:

  • Cell Culture: Differentiated normal human bronchial epithelial (dNHBE) cells are cultured to form a polarized epithelium.

  • Infection: The apical surface of the cell cultures is infected with the desired influenza virus strain at a specific multiplicity of infection (MOI).

  • Compound Treatment: Following virus adsorption, the inoculum is removed, and the cells are washed. Medium containing various concentrations of enisamium iodide is then added to the apical and basolateral compartments.

  • Incubation: The infected and treated cells are incubated for a defined period (e.g., 24-48 hours) at 37°C in a 5% CO2 atmosphere.

  • Virus Titration: At the end of the incubation period, the supernatant from the apical side is collected. The amount of infectious virus in the supernatant is quantified using a TCID50 (50% tissue culture infective dose) assay on Madin-Darby canine kidney (MDCK) cells.

  • Data Analysis: The EC90 is calculated as the concentration of the compound that reduces the virus titer by 90% compared to the untreated virus control.

G Start Start Cell_Culture Culture dNHBE cells Start->Cell_Culture Infection Infect with influenza virus Cell_Culture->Infection Treatment Add enisamium iodide Infection->Treatment Incubation Incubate for 24-48h Treatment->Incubation Harvest Harvest supernatant Incubation->Harvest Titration Titrate virus (TCID50) Harvest->Titration Analysis Calculate EC90 Titration->Analysis End End Analysis->End

Caption: Workflow for the virus yield reduction assay.

In Vitro RNA Polymerase Assay

This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of the viral RNA polymerase.

Protocol Outline for Influenza Virus RNA Polymerase (FluPol):

  • Protein Expression and Purification: The heterotrimeric influenza A virus RNA polymerase (FluPol) complex is expressed in HEK 293T cells and purified using affinity chromatography (e.g., protein A-tagged).[5]

  • Assay Reaction: The purified FluPol is incubated with a model viral RNA (vRNA) template (e.g., a 14-nucleotide vRNA).[5]

  • Compound Addition: Varying concentrations of enisamium or VR17-04 are added to the reaction mixture.

  • RNA Synthesis: The RNA synthesis reaction is initiated by the addition of ribonucleoside triphosphates (rNTPs), including a radiolabeled rNTP (e.g., [α-32P]GTP).

  • Product Analysis: The reaction products are resolved by denaturing polyacrylamide gel electrophoresis (PAGE).

  • Quantification: The amount of synthesized RNA is quantified by phosphorimaging.

  • Data Analysis: The IC50 value is determined by plotting the percentage of polymerase activity against the compound concentration.

Protocol Outline for SARS-CoV-2 RNA Polymerase (nsp12/7/8):

  • Protein Expression and Purification: The SARS-CoV-2 nsp12 (RdRp), nsp7, and nsp8 (processivity factors) are expressed and purified.[5]

  • Complex Formation: The nsp7, nsp8, and nsp12 proteins are mixed to form the nsp7/8/12 complex.[5]

  • Assay Reaction: The nsp7/8/12 complex is incubated with an RNA template-primer.[5]

  • Compound Addition: Different concentrations of enisamium or VR17-04 are included in the reaction.

  • RNA Synthesis: The reaction is started by the addition of rNTPs, one of which is radiolabeled.

  • Product Analysis and Quantification: Similar to the FluPol assay, the RNA products are separated by PAGE and quantified.

  • Data Analysis: The IC50 value is calculated based on the dose-response curve.

G Start Start Purification Purify Viral RNA Polymerase Start->Purification Reaction_Setup Set up reaction with template/primer Purification->Reaction_Setup Add_Compound Add Enisamium/VR17-04 Reaction_Setup->Add_Compound Add_NTPs Initiate with radiolabeled rNTPs Add_Compound->Add_NTPs Incubate Incubate Add_NTPs->Incubate PAGE Resolve products by PAGE Incubate->PAGE Quantify Quantify RNA synthesis PAGE->Quantify Analysis Calculate IC50 Quantify->Analysis End End Analysis->End

Caption: Workflow for the in vitro RNA polymerase assay.

SARS-CoV-2 Mini-Genome Assay

This cell-based assay assesses the activity of the viral RNA polymerase complex in a cellular context.[7]

Protocol Outline:

  • Cell Transfection: Cells are co-transfected with plasmids expressing the minimal viral RNA polymerase complex (nsp12/7/8) and a plasmid containing a subgenomic mRNA encoding a reporter gene (e.g., nanoluciferase).

  • Compound Treatment: The transfected cells are treated with different concentrations of enisamium.

  • Incubation: Cells are incubated to allow for the expression of the viral proteins and the replication and transcription of the mini-genome.

  • Reporter Gene Assay: The expression of the reporter gene is measured (e.g., by luminescence).

  • Data Analysis: The inhibition of the mini-genome signal is correlated with the concentration of the compound to determine its inhibitory effect on the polymerase complex activity in a cellular environment.[7]

Concluding Remarks

The in vitro data strongly support the antiviral activity of enisamium iodide against a variety of respiratory viruses, with a well-defined mechanism of action centered on the inhibition of viral RNA polymerase by its active metabolite, VR17-04. The provided experimental protocols offer a foundation for further research and development of this compound as a broad-spectrum antiviral agent. The quantitative data presented in this guide can serve as a valuable resource for comparative analysis and the design of future preclinical and clinical studies.

References

Amizon (Enisamium Iodide): A Comprehensive Review of Clinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Amizon® (enisamium iodide) is an antiviral drug licensed for the treatment and prevention of influenza and other acute respiratory viral infections (ARVI) in several countries.[1][2] It is an isonicotinic acid derivative that has demonstrated a direct-acting antiviral effect by inhibiting the RNA polymerase of various respiratory viruses.[1][3] This technical guide provides a comprehensive review of the available clinical studies on this compound, with a focus on its efficacy, safety, pharmacokinetics, and mechanism of action. The information is intended for researchers, scientists, and drug development professionals interested in the clinical profile of this antiviral agent.

Efficacy in Acute Respiratory Viral Infections (ARVI) and Influenza

Clinical trials have investigated the efficacy of this compound in treating ARVI, including influenza. A key randomized, single-blind, placebo-controlled study (NCT04682444) evaluated the clinical efficacy and safety of this compound in adults with ARVI.[4][5][6] The results from this and other studies indicate that enisamium iodide treatment leads to faster patient recovery and reduced virus shedding compared to placebo.[7]

One study demonstrated a significant reduction in influenza virus shedding by day 3 of treatment, with 71.2% of patients in the enisamium group testing negative compared to 25.0% in the placebo group (P < 0.0001).[8] By day 14, 93.9% of patients in the enisamium group had recovered, versus 32.5% in the placebo group (P < 0.0001).[8] Furthermore, a more pronounced reduction in disease symptoms was observed in the this compound-treated group.[7][8] The treatment was also associated with a reduction in the duration of fever, catarrhal and constitutional symptoms, and the need for concomitant medications like expectorants and vasoconstrictors.[3]

Efficacy EndpointThis compound GroupPlacebo GroupP-valueCitation
Virus Shedding (Day 3) 71.2% tested negative25.0% tested negative< 0.0001[8]
Patient Recovery (Day 14) 93.9% recovered32.5% recovered< 0.0001[8]
Symptom Score Reduction From 9.6 ± 0.7 to 4.6 ± 0.9From 9.7 ± 1.1 to 5.6 ± 1.1< 0.0001[8]
Reduction in Fever Duration 1.1 days shorter-Not specified[3]

Efficacy in COVID-19

The antiviral activity of enisamium iodide against SARS-CoV-2 prompted clinical investigations for its use in treating COVID-19.[3][9] A multicenter, double-blind, randomized, placebo-controlled trial (NCT04682873) was conducted to assess the efficacy and safety of this compound® Max in hospitalized patients with moderate COVID-19.[10][11][12] This study, involving 592 patients in Ukraine, demonstrated that this compound® Max therapy significantly accelerated the time to clinical improvement by 2 points on a modified World Health Organization scale compared to placebo (p=0.00945).[12] The study also suggested that early administration of the drug could prevent the deterioration of the patient's condition and accelerate recovery, particularly in reducing cough and being more effective in patients over 50 years of age.[12]

Safety and Tolerability

Across clinical trials, this compound has been generally well-tolerated.[3] In a study on patients with viral respiratory infections, 11 adverse events (AEs) were reported.[7] Four of these were in the enisamium-treated group (6.7% of patients) and included bitter taste in the mouth, heartburn, and a burning sensation in the throat.[7] These gastrointestinal side effects are mentioned in the product information for this compound.[7] The other seven AEs in the treated group were of mild intensity and resolved without additional therapy.[7]

Pharmacokinetics and Metabolism

Pharmacokinetic studies have provided insights into the absorption, distribution, and metabolism of enisamium iodide. Following oral administration, the peak plasma concentration is reached between 1.6 and 2.4 hours.[3] While the absolute bioavailability in humans has not been detailed, preclinical studies in rats have shown that enisamium is highly enriched in the trachea.[7]

A significant finding from a phase I clinical trial was the identification of a hydroxylated metabolite, VR17-04.[7] This metabolite has been shown to be a more potent inhibitor of the influenza virus RNA polymerase than the parent compound, enisamium.[8] This suggests that enisamium may act as a prodrug that is metabolized to its active form in the body.[7] In vitro studies have classified enisamium iodide as a Biopharmaceutics Classification System (BCS) class III drug, characterized by high solubility and low permeability.[13]

Mechanism of Action

The antiviral effect of this compound is attributed to the direct inhibition of viral RNA polymerase.[1][3] This mechanism has been demonstrated for influenza A and B viruses, as well as for SARS-CoV-2.[1][9] The inhibition of this key viral enzyme disrupts the replication of the virus.[1] As mentioned, the hydroxylated metabolite VR17-04 appears to be the primary mediator of this inhibitory activity against the influenza virus RNA polymerase.[7][8]

G cluster_virus Influenza Virus This compound This compound (Enisamium Iodide) Oral Administration Metabolism Metabolism This compound->Metabolism VR1704 VR17-04 (Hydroxylated Metabolite) Metabolism->VR1704 ViralRNAPolymerase Viral RNA Polymerase VR1704->ViralRNAPolymerase Inhibits ViralReplication Viral Replication ViralRNAPolymerase->ViralReplication Catalyzes

Caption: Proposed mechanism of action for this compound (enisamium iodide).

Experimental Protocols

ARVI/Influenza Clinical Trial (NCT04682444)
  • Study Design: A randomized, single-blind, placebo-controlled, 2-parallel groups study.[4][6]

  • Participants: Adult patients (18-60 years) with symptoms of ARVI, including influenza, enrolled on the first day of symptom onset.[4][5] Exclusion criteria included age outside the specified range, allergic reactions, intolerance to NSAIDs or iodine-containing drugs, and certain pre-existing medical conditions.[6]

  • Intervention:

    • Group 1 (this compound): 0.5 g (2 tablets of 0.25 g) of enisamium iodide taken orally after a meal, 3 times a day for 7 days.[5][6]

    • Group 2 (Placebo): Matching placebo tablets taken under the same regimen.[4][6]

  • Assessments: Study visits occurred on Day 0, Day 3, Day 7, and Day 14.[4][6] Efficacy was assessed based on subjective reporting of ARVI and influenza symptoms using a 4-point Likert scale, vital signs, and laboratory tests including blood and urine analysis, biochemical analysis, and immune status (interferon-alpha and -gamma, and immunoglobulins IgA, IgM, IgG).[5]

G cluster_treatment Treatment Groups (7 days) cluster_assessment Assessment Timeline Patient Patient with ARVI/Influenza (18-60 years, first day of symptoms) Randomization Randomization (Single-blind) Patient->Randomization AmizonGroup This compound Group (0.5g, 3 times/day) Randomization->AmizonGroup PlaceboGroup Placebo Group Randomization->PlaceboGroup Day0 Day 0 (Screening, Baseline) Day3 Day 3 Day0->Day3 Day7 Day 7 Day3->Day7 Day14 Day 14 (Follow-up) Day7->Day14

Caption: Workflow of the ARVI/Influenza clinical trial (NCT04682444).

COVID-19 Clinical Trial (NCT04682873)
  • Study Design: A prospective, multi-center, double-blind, randomized, placebo-controlled trial.[10][11]

  • Participants: Hospitalized adult female and male patients with RT-PCR confirmed moderate COVID-19 infection.[10][11]

  • Intervention:

    • Group 1 (this compound® Max): 500 mg capsule of enisamium iodide taken orally 4 times a day (every 6 hours) for 7 days.[10][11]

    • Group 2 (Placebo): Matching placebo capsule taken under the same regimen.[10][11]

  • Assessments: Patient observation and follow-up for 29 days.[10] Efficacy was evaluated by the time to clinical recovery, defined as an increase of at least two points on a severity rating scale from randomization, and the sum of the severity rating from Day 2 to Day 15.[10][11] Safety and tolerability were assessed based on adverse events and laboratory tests.[11]

G cluster_treatment Treatment Groups (7 days) cluster_assessment Assessment Period (up to 29 days) Patient Hospitalized Patient with Moderate COVID-19 (RT-PCR confirmed) Randomization Randomization (1:1, Double-blind) Patient->Randomization AmizonGroup This compound Max Group (500mg, 4 times/day) Randomization->AmizonGroup PlaceboGroup Placebo Group Randomization->PlaceboGroup Efficacy Efficacy Assessment (Time to Clinical Recovery) AmizonGroup->Efficacy Safety Safety & Tolerability (Adverse Events, Labs) AmizonGroup->Safety PlaceboGroup->Efficacy PlaceboGroup->Safety

Caption: Workflow of the COVID-19 clinical trial (NCT04682873).

Conclusion

The available clinical data suggest that this compound (enisamium iodide) is an effective and well-tolerated antiviral agent for the treatment of acute respiratory viral infections, including influenza. Its mechanism of action, involving the inhibition of viral RNA polymerase by its active metabolite, provides a clear rationale for its antiviral activity. Furthermore, preliminary evidence from a large, randomized controlled trial indicates potential efficacy in the treatment of moderate COVID-19. For drug development professionals, this compound represents a direct-acting antiviral with a favorable safety profile and a demonstrated clinical benefit in treating common and emerging respiratory viral diseases. Further research, particularly on its bioavailability and the clinical pharmacology of its active metabolite, will be valuable in further elucidating its therapeutic potential.

References

Amizon® (Enisamium Iodide): A Technical Guide to its Safety, Toxicity, and Side Effect Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amizon® (enisamium iodide) is an antiviral agent approved in several countries for the treatment and prevention of influenza and other acute respiratory viral infections. Its mechanism of action involves the inhibition of viral RNA polymerase, a critical enzyme for viral replication. This technical guide provides a comprehensive overview of the available preclinical and clinical data on the safety, toxicity, and side effect profile of enisamium iodide. While extensive studies have been conducted, specific quantitative toxicity values such as LD50 and NOAEL are not publicly available in the reviewed literature. However, existing data from preclinical and clinical studies suggest a generally favorable safety profile.

Mechanism of Action

Enisamium iodide is a prodrug that is metabolized to its active form, VR17-04. This active metabolite directly inhibits the RNA-dependent RNA polymerase (RdRp) of various RNA viruses, including influenza A and B viruses and coronaviruses like SARS-CoV-2.[1][2][3] By binding to the viral RdRp, VR17-04 blocks the synthesis of new viral RNA, thereby preventing viral replication and propagation.[1][2]

This compound Mechanism of Action cluster_cell Host Cell This compound This compound® (Enisamium Iodide) Metabolism Metabolism This compound->Metabolism VR17_04 Active Metabolite (VR17-04) Metabolism->VR17_04 Viral_RNA_Polymerase Viral RNA Polymerase VR17_04->Viral_RNA_Polymerase Binds to Inhibition Inhibition Viral_Replication Viral RNA Replication Viral_RNA_Polymerase->Viral_Replication Mediates Inhibition->Viral_Replication Blocks

Caption: Mechanism of action of this compound® (enisamium iodide).

Preclinical Safety and Toxicity

A comprehensive non-clinical program for enisamium iodide has been conducted, encompassing a full range of pharmacological, pharmacokinetic, and toxicological studies.[3]

Acute, Subchronic, and Chronic Toxicity

Specific quantitative data from acute, subchronic, and chronic toxicity studies, such as LD50 (median lethal dose) and NOAEL (No-Observed-Adverse-Effect Level), are not available in the public domain.

Genotoxicity and Mutagenicity

Toxicology studies have demonstrated a lack of genotoxic potential for enisamium iodide. Key findings include:

  • Ames Test: No mutagenic effects were observed.

  • Clastogenicity: No clastogenic activity was detected in human peripheral lymphocytes, with or without metabolic activation.

  • Chromosome Aberration: No effect on the incidence of chromosome aberrations was noted at any tested concentration.

  • In vivo Micronucleus Test: No clinical signs of toxicity or cytotoxicity in the bone marrow or an increase in micronuclei were observed in Wistar rats at any dose.

Carcinogenicity

Information regarding long-term carcinogenicity studies was not found in the reviewed literature.

Reproductive and Developmental Toxicity

Detailed protocols and results from reproductive and developmental toxicity studies according to ICH S5 guidelines were not publicly available.[4][5][6][7][8][9] Clinical trial protocols have listed pregnancy and breastfeeding as exclusion criteria.[10][11]

Safety Pharmacology

Specific safety pharmacology studies assessing the effects on vital functions (e.g., cardiovascular, respiratory, and central nervous systems) were not detailed in the available literature.

Pharmacokinetics and Metabolism

Enisamium iodide is orally administered and is metabolized to its active hydroxylated metabolite, VR17-04.[12] Preliminary pharmacokinetic studies in rats indicate high enrichment of enisamium in the trachea.[12] Human pharmacokinetic studies have been conducted as part of phase I clinical trials to investigate the influence of food on its absorption.[12]

Drug-Drug Interactions

Concurrent use of enisamium iodide with medications metabolized by the liver's cytochrome P450 (CYP) enzyme system could potentially lead to drug-drug interactions.[13] However, specific studies detailing the effects of enisamium iodide or its active metabolite on CYP isoforms (inhibition or induction) were not found in the reviewed literature.

Clinical Safety and Side Effect Profile

Clinical trials have been conducted to evaluate the safety and efficacy of this compound® in the treatment of acute respiratory viral infections, including influenza and COVID-19.[10][14][15]

Clinical Trials Overview
Trial Identifier Phase Indication Dosage Duration Primary Outcome Measures
NCT046824443Acute Respiratory Viral Infections, including Influenza500 mg, three times daily7 daysImprovement in clinical symptoms, reduction in viral shedding[10][11][16]
NCT046828733Moderate COVID-19500 mg, four times a day7 daysTime to clinical improvement on an eight-point severity rating scale[14][15]
Adverse Events

The most commonly reported side effects are gastrointestinal disturbances.[13] In a clinical trial for respiratory viral infections, 11 adverse events (AEs) were reported in the enisamium-treated group (n=60).[12] Of these, 4 AEs in 4 patients (6.7%) were considered possibly related to the treatment and included:[12]

  • Bitter taste in the mouth (2 patients)

  • Heartburn (1 patient)

  • Burning sensation in the throat (1 patient)

The other 7 AEs were of mild intensity and resolved without additional therapy.[12] A phase 3 trial in patients with moderate COVID-19 concluded that enisamium is safe for use in this population.[15]

Adverse Event Frequency Severity
Gastrointestinal
Bitter taste in mouthReported in 2/60 patients in one trial[12]Mild[12]
HeartburnReported in 1/60 patients in one trial[12]Mild[12]
Burning sensation in throatReported in 1/60 patients in one trial[12]Mild[12]
Nausea, vomiting, diarrheaCommonly reported[13]Not specified
Neurological
Dizziness, headachePossible[13]Not specified
Dermatological
Allergic reactions (rash, itching)Possible[13]Not specified
Hepatic
Liver function alterationsRare[13]Not specified
Other
Hypersensitivity reactionsRare[13]Not specified

Experimental Protocols and Workflows

In Vitro Influenza Virus RNA Polymerase Inhibition Assay

A common method to assess the inhibitory activity of compounds against influenza virus RNA polymerase is the in vitro transcription assay. A detailed protocol was not provided for this compound specifically, but a general workflow is as follows:

RNA_Polymerase_Assay_Workflow cluster_workflow In Vitro RNA Polymerase Inhibition Assay start Start recombinant_pol Purify Recombinant Viral RNA Polymerase start->recombinant_pol reaction_setup Set up Reaction Mix: - Polymerase - RNA template - NTPs (with radiolabel) - Test compound (VR17-04) recombinant_pol->reaction_setup incubation Incubate at optimal temperature and time reaction_setup->incubation rna_extraction Extract and Purify RNA products incubation->rna_extraction analysis Analyze RNA products (e.g., PAGE, autoradiography) rna_extraction->analysis quantification Quantify Inhibition (IC50) analysis->quantification end End quantification->end

Caption: Generalized workflow for an in vitro viral RNA polymerase inhibition assay.

Preclinical Safety Assessment Workflow for Antiviral Drugs

The preclinical safety evaluation of an antiviral drug like enisamium iodide typically follows a structured workflow to identify potential hazards before human clinical trials.

Preclinical_Safety_Workflow cluster_preclinical Preclinical Safety Assessment start Lead Compound (Enisamium Iodide) in_vitro_tox In Vitro Toxicity: - Cytotoxicity - Genotoxicity (Ames test) - hERG assay start->in_vitro_tox in_vivo_pk In Vivo Pharmacokinetics (ADME) start->in_vivo_pk acute_tox Acute Toxicity Studies (e.g., Rodent) in_vitro_tox->acute_tox in_vivo_pk->acute_tox repeated_dose_tox Repeated-Dose Toxicity (Rodent and Non-rodent) acute_tox->repeated_dose_tox safety_pharm Safety Pharmacology (Cardiovascular, CNS, Respiratory) repeated_dose_tox->safety_pharm reproductive_tox Reproductive & Developmental Toxicity (ICH S5) safety_pharm->reproductive_tox carcinogenicity Carcinogenicity Studies (if required) reproductive_tox->carcinogenicity ind_submission Investigational New Drug (IND) Application Submission carcinogenicity->ind_submission

Caption: Generalized workflow for preclinical safety assessment of an antiviral drug.

Conclusion

Based on the available data, this compound® (enisamium iodide) demonstrates a safety profile that is generally well-tolerated in the treatment of acute respiratory viral infections. The primary mechanism of action is the inhibition of viral RNA polymerase by its active metabolite, VR17-04. Preclinical studies have indicated a lack of genotoxic potential. The most frequently reported adverse events in clinical trials are mild gastrointestinal symptoms. However, a comprehensive understanding of its safety profile would be enhanced by the public availability of quantitative data from preclinical toxicology studies (LD50, NOAEL) and detailed results from reproductive and developmental toxicity, and carcinogenicity studies. Further investigation into its potential for drug-drug interactions via the cytochrome P450 system is also warranted.

References

Methodological & Application

Application Notes and Protocols for Amizon® (enisamium iodide) in In Vivo Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amizon® (enisamium iodide) is an antiviral agent that has demonstrated efficacy against a range of respiratory viruses, including influenza A and B viruses. Its mechanism of action involves the inhibition of viral RNA polymerase, a crucial enzyme for viral replication. These application notes provide detailed protocols for the dosage and administration of this compound® in common in vivo animal models, specifically mice and rats, to aid researchers in preclinical studies. The information compiled herein is based on available scientific literature and general guidelines for animal research.

Quantitative Data Summary

For ease of comparison, the following tables summarize key quantitative data for the administration of this compound® (enisamium iodide) in various animal models.

Table 1: Recommended Dosage of Enisamium Iodide in Animal Models

Animal ModelRoute of AdministrationDosage RangeFrequencyTherapeutic AreaReference
FerretOral200 mg/kgDailyInfluenza[1]
Rat (Wistar)Not specifiedNot specified in efficacy studies; No genotoxicity observed in toxicology studies.Not specifiedToxicology
MouseOral (gavage)See Protocol BelowDailyGeneral Antiviral EfficacyGeneral Protocol
RatOral (gavage)See Protocol BelowDailyGeneral Antiviral EfficacyGeneral Protocol

Table 2: Maximum Recommended Administration Volumes for Rodents

Animal ModelOral (gavage) VolumeIntraperitoneal (IP) Injection VolumeIntravenous (IV) Injection VolumeSubcutaneous (SC) Injection Volume
Mouse10 mL/kg10 mL/kg5 mL/kg5 mL/kg
Rat10-20 mL/kg10 mL/kg5 mL/kg5-10 mL/kg

Note: These are general guidelines. The exact volume may vary depending on the specific experimental protocol and institutional guidelines.

Experimental Protocols

Protocol 1: Oral Administration of this compound® in Mice and Rats (Oral Gavage)

This protocol details the preparation and administration of this compound® via oral gavage, a common method for precise oral dosing in rodents.

Materials:

  • This compound® (enisamium iodide) powder

  • Vehicle (e.g., Sterile Water for Injection, 0.5% methylcellulose, or a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline)

  • Sterile tubes for preparation

  • Vortex mixer

  • Animal balance

  • Appropriately sized oral gavage needles (18-20 gauge for mice, 16-18 gauge for rats, with a ball tip)

  • Syringes

Procedure:

  • Animal Preparation:

    • Acclimatize animals to the housing conditions for at least one week prior to the experiment.

    • Weigh each animal accurately on the day of dosing to calculate the precise volume of the formulation to be administered.

  • Formulation Preparation:

    • Calculate the total amount of this compound® and vehicle required for the entire study group.

    • If using a suspension (e.g., with 0.5% methylcellulose), weigh the required amount of this compound® powder and triturate it with a small amount of the vehicle to form a paste. Gradually add the remaining vehicle while mixing to ensure a uniform suspension.

    • If using a solution, dissolve the this compound® powder in the chosen vehicle. Gentle warming and vortexing may be necessary to achieve complete dissolution. For vehicles containing DMSO, first dissolve the compound in DMSO and then add the other components.

    • Prepare the formulation fresh daily unless stability data indicates otherwise.

  • Administration:

    • Gently restrain the animal. For mice, this can be done by scruffing the neck to immobilize the head. For rats, appropriate manual restraint is required.

    • Measure the length of the gavage needle from the tip of the animal's nose to the last rib to ensure it will reach the stomach without causing injury.

    • Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and re-insert.

    • Slowly administer the calculated volume of the this compound® formulation.

    • Carefully withdraw the gavage needle.

    • Monitor the animal for a few minutes post-administration for any signs of distress, such as labored breathing.

Diagram: Experimental Workflow for Oral Gavage Administration

G cluster_prep Preparation Phase cluster_admin Administration Phase cluster_post Post-Administration P1 Animal Acclimatization P2 Weigh Animals P1->P2 P3 Calculate Dosage P2->P3 P4 Prepare this compound® Formulation P3->P4 A1 Restrain Animal P4->A1 Proceed to Dosing A2 Measure Gavage Needle Length A1->A2 A3 Insert Gavage Needle A2->A3 A4 Administer Formulation A3->A4 A5 Withdraw Needle A4->A5 M1 Monitor Animal A5->M1

Caption: Workflow for oral gavage of this compound® in rodents.

Protocol 2: Intraperitoneal (IP) Administration of this compound® in Mice and Rats

This protocol is for the systemic administration of this compound® via intraperitoneal injection.

Materials:

  • This compound® (enisamium iodide) powder

  • Sterile, pyrogen-free vehicle (e.g., Sterile Saline, Phosphate-Buffered Saline (PBS))

  • Sterile tubes for preparation

  • Vortex mixer

  • Animal balance

  • Sterile syringes (1 mL or 3 mL)

  • Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)

Procedure:

  • Animal Preparation:

    • Follow the same acclimatization and weighing procedures as in Protocol 1.

  • Formulation Preparation:

    • Prepare a sterile solution of this compound® in the chosen vehicle. Ensure complete dissolution.

    • The final formulation must be sterile. This can be achieved by preparing it under aseptic conditions or by filtering the final solution through a 0.22 µm sterile filter if the compound is heat-labile.

  • Administration:

    • Properly restrain the animal, exposing the lower abdominal area. For mice and rats, this is typically done by securing the animal to expose the ventral side.

    • The injection site is in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.

    • Lift the skin and insert the needle at a 30-40 degree angle.

    • Gently aspirate to ensure that the needle has not entered a blood vessel or internal organ. If blood or any fluid is drawn, withdraw the needle and select a new injection site.

    • Slowly inject the calculated volume of the this compound® solution.

    • Withdraw the needle and return the animal to its cage.

    • Monitor the animal for any adverse reactions.

Safety and Toxicology

Diagram: this compound® Mechanism of Action - Viral RNA Polymerase Inhibition

G This compound This compound® (enisamium iodide) Metabolite Active Metabolite This compound->Metabolite Metabolized in host ViralRNAPolymerase Viral RNA Polymerase Metabolite->ViralRNAPolymerase Inhibits Virus Influenza Virus HostCell Host Cell Virus->HostCell Infects ViralEntry Viral Entry & Uncoating HostCell->ViralEntry ViralEntry->ViralRNAPolymerase Releases viral RNA ViralReplication Viral RNA Replication ViralRNAPolymerase->ViralReplication Initiates NewVirions Assembly of New Virions ViralReplication->NewVirions

Caption: Inhibition of viral RNA polymerase by this compound®'s active metabolite.

Conclusion

These application notes provide a foundational guide for the in vivo administration of this compound® in rodent models. Researchers should adapt these protocols based on their specific experimental design, institutional animal care and use committee (IACUC) guidelines, and the results of preliminary dose-finding studies. Careful observation and documentation of animal welfare are paramount throughout any in vivo experiment.

References

Preparing Enisamium Iodide Solutions for Preclinical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enisamium iodide is an antiviral compound that has demonstrated broad-spectrum activity against various respiratory viruses, including influenza A and B viruses and SARS-CoV-2.[1][2] Its mechanism of action involves the inhibition of viral RNA polymerase, a key enzyme in viral replication.[3][4] Proper preparation of enisamium iodide solutions is critical for obtaining reliable and reproducible results in preclinical experiments. This document provides detailed application notes and protocols for the preparation of enisamium iodide solutions for in vitro and in vivo research, along with a summary of its physicochemical properties and a visualization of its mechanism of action.

Physicochemical Properties of Enisamium Iodide

Enisamium iodide (4-(benzylcarbamoyl)-1-methylpyridinium iodide) is a highly soluble compound, a characteristic that facilitates its use in various experimental settings.[5][6] Its solubility is pH-dependent and increases with temperature.[5]

Table 1: Solubility of Enisamium Iodide in Different Buffer Systems [5][7]

Buffer pHTemperature (°C)Solubility (mg/mL)
1.225~60
1.237130 - 150
4.525~60
4.537130 - 150
6.825~60
6.837130 - 150
7.525~60
7.537130 - 150

Experimental Protocols

Preparation of Stock Solutions

For most in vitro experiments, a concentrated stock solution of enisamium iodide is prepared, which is then diluted to the final working concentration in the appropriate cell culture medium or buffer.

Materials:

  • Enisamium iodide powder (CAS No: 201349-37-3)[8]

  • Dimethyl sulfoxide (DMSO) or sterile distilled water[9][10]

  • Sterile, nuclease-free microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Protocol:

  • Weighing: Accurately weigh the desired amount of enisamium iodide powder using a calibrated analytical balance in a sterile environment.

  • Solvent Addition: Add the appropriate volume of DMSO or sterile distilled water to the powder to achieve the desired stock concentration (e.g., 160 mM in sterile distilled water or a higher concentration in DMSO).[9][10]

  • Dissolution: Vortex the solution until the enisamium iodide is completely dissolved. Gentle warming may be applied if necessary, but temperature stability should be considered.

  • Sterilization (for aqueous solutions): If the stock solution is prepared in water, it should be filter-sterilized through a 0.22 µm syringe filter into a sterile container. This step is not necessary for DMSO-based stocks if sterile DMSO is used.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[11] Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[11]

Note: Enisamium chloride, another salt form of the compound, can also be used and is prepared similarly.[12]

Preparation of Working Solutions for In Vitro Assays

Working solutions are prepared by diluting the stock solution into the appropriate cell culture medium or assay buffer immediately before use.

Materials:

  • Enisamium iodide stock solution

  • Appropriate cell culture medium (e.g., DMEM, MEM)[9][13]

  • Sterile serological pipettes and tubes

Protocol:

  • Thawing: Thaw a single aliquot of the enisamium iodide stock solution at room temperature.

  • Dilution Calculation: Calculate the volume of stock solution required to achieve the desired final concentration in the working solution.

  • Dilution: In a sterile tube, add the calculated volume of the stock solution to the appropriate volume of pre-warmed cell culture medium. Mix gently by pipetting up and down.

  • Application to Cells: The freshly prepared working solution can then be added to the cells for the experiment. For example, cells can be pre-incubated with the enisamium iodide-containing medium for a specific period (e.g., 1-6 hours) before viral infection.[12][13]

Table 2: Exemplary Concentrations of Enisamium Iodide Used in In Vitro Assays

Cell LineVirusConcentration RangeReference
A549Influenza A/WSN/1933 (H1N1)IC₅₀ of 322 µM[9]
Caco-2SARS-CoV-2IC₅₀ of 1.2 mM (~300 µg/mL)[12][14]
NHBEHCoV-NL63IC₅₀ of ~60 µg/mL[12]
MDCKInfluenza A/Brisbane/59/2007 (H1N1)100 µM[10]

Mechanism of Action and Signaling Pathway

Enisamium iodide exerts its antiviral effect by directly targeting and inhibiting the RNA-dependent RNA polymerase (RdRp) of various viruses.[3][4] This inhibition disrupts the synthesis of viral RNA, a critical step in the viral replication cycle.[4][10] Studies have also identified a hydroxylated metabolite of enisamium, VR17-04, which is a more potent inhibitor of viral RNA synthesis.[1][9]

Enisamium_Mechanism cluster_host_cell Host Cell cluster_drug_action Drug Action Virus_Entry Virus Entry and Uncoating Viral_RNA_Release Viral RNA Release Virus_Entry->Viral_RNA_Release Viral_RNA_Polymerase Viral RNA Polymerase (RdRp) Viral_RNA_Release->Viral_RNA_Polymerase RNA_Replication Viral RNA Replication (Transcription & Genome Synthesis) Viral_RNA_Polymerase->RNA_Replication Viral_Protein_Synthesis Viral Protein Synthesis RNA_Replication->Viral_Protein_Synthesis Virion_Assembly New Virion Assembly and Release RNA_Replication->Virion_Assembly Viral_Protein_Synthesis->Virion_Assembly Enisamium_Iodide Enisamium Iodide Metabolite_VR17_04 Metabolite VR17-04 (More Potent) Enisamium_Iodide->Metabolite_VR17_04 Metabolism Metabolite_VR17_04->Viral_RNA_Polymerase Inhibition

Caption: Mechanism of action of enisamium iodide.

Experimental Workflow for Antiviral Activity Assay

The following diagram outlines a general workflow for assessing the antiviral activity of enisamium iodide in a cell-based assay.

Antiviral_Assay_Workflow Start Start Cell_Seeding Seed cells in multi-well plates Start->Cell_Seeding Prepare_Solutions Prepare Enisamium Iodide working solutions Cell_Seeding->Prepare_Solutions Pre_incubation Pre-incubate cells with Enisamium Iodide Prepare_Solutions->Pre_incubation Viral_Infection Infect cells with virus Pre_incubation->Viral_Infection Incubation Incubate for a defined period (e.g., 24-48h) Viral_Infection->Incubation Endpoint_Analysis Endpoint Analysis (e.g., Plaque Assay, RT-qPCR, CPE) Incubation->Endpoint_Analysis End End Endpoint_Analysis->End

Caption: General workflow for an in vitro antiviral assay.

Conclusion

The high solubility and well-characterized mechanism of action of enisamium iodide make it a valuable tool for antiviral research. Adherence to the detailed protocols for solution preparation outlined in this document will help ensure the generation of accurate and reproducible data in studies investigating its therapeutic potential. Researchers should always refer to the specific requirements of their experimental system and cell lines when determining the optimal concentrations and incubation times.

References

Application Note: Utilizing Amizon (Enisamium Iodide) in Viral Plaque Reduction Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amizon (enisamium iodide) is an antiviral compound that has demonstrated efficacy against a range of respiratory viruses, including influenza A and B viruses and SARS-CoV-2.[1][2][3] Its mechanism of action involves the inhibition of the viral RNA polymerase, a critical enzyme for viral replication.[1][3][4] A metabolite of enisamium, VR17-04, has been identified as a more potent inhibitor of this enzyme.[1][5] The viral plaque reduction assay is a standard method for evaluating the in vitro antiviral activity of compounds like this compound. This assay measures the ability of a drug to inhibit the formation of plaques, which are localized areas of cell death caused by viral infection in a cell monolayer. This document provides a detailed protocol for conducting a viral plaque reduction assay to assess the antiviral efficacy of this compound.

Mechanism of Action

This compound's primary antiviral activity stems from its ability to impede viral RNA synthesis. After administration, enisamium iodide is metabolized to a hydroxylated form, VR17-04.[5] This active metabolite targets the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the transcription and replication of the viral genome.[1][4][5] By inhibiting the RdRp, VR17-04 effectively halts the production of new viral RNA, thereby preventing the assembly of new virus particles and curbing the spread of the infection.[1][4]

cluster_0 Host Cell cluster_1 Viral Replication Cycle This compound This compound (Enisamium Iodide) Metabolite VR17-04 (Active Metabolite) This compound->Metabolite Metabolism Viral_RNA_Polymerase Viral RNA Polymerase (RdRp) Metabolite->Viral_RNA_Polymerase Inhibits Viral_RNA_Synthesis Viral RNA Synthesis Viral_RNA_Polymerase->Viral_RNA_Synthesis Catalyzes Progeny_Virions Progeny Virions Viral_RNA_Synthesis->Progeny_Virions Leads to

Figure 1: Mechanism of action of this compound.

Experimental Protocols

Viral Plaque Reduction Assay

This protocol is a general guideline and may require optimization depending on the specific virus strain and cell line used.

Materials:

  • Cell Lines: Madin-Darby Canine Kidney (MDCK) cells for influenza virus; Vero E6 or Caco-2 cells for SARS-CoV-2.

  • Viruses: Influenza A or B virus strains; SARS-CoV-2.

  • This compound (Enisamium Iodide): Prepare stock solutions in an appropriate solvent (e.g., DMSO or sterile water) and make serial dilutions in culture medium.

  • Culture Media: Minimum Essential Medium (MEM) or Dulbecco's Modified Eagle Medium (DMEM), supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and L-glutamine.

  • Overlay Medium: Culture medium containing a solidifying agent like agarose or Avicel to restrict virus spread.

  • Fixative: 10% formaldehyde or 4% paraformaldehyde in PBS.

  • Staining Solution: 0.1% to 1% crystal violet solution in 20% ethanol.

  • Phosphate-Buffered Saline (PBS)

  • Sterile multi-well plates (e.g., 6-well or 12-well)

Procedure:

  • Cell Seeding:

    • One day prior to the experiment, seed the appropriate host cells into multi-well plates at a density that will result in a confluent monolayer on the day of infection.

    • Incubate the plates at 37°C in a 5% CO2 incubator.

  • Drug Preparation and Pre-treatment:

    • On the day of the experiment, prepare serial dilutions of this compound in serum-free culture medium.

    • Remove the growth medium from the confluent cell monolayers and wash once with PBS.

    • Add the diluted this compound solutions to the respective wells. Include a "no-drug" control (vehicle only).

    • Incubate the plates for 1 to 6 hours at 37°C in a 5% CO2 incubator.

  • Virus Infection:

    • Prepare serial dilutions of the virus stock in serum-free culture medium.

    • After the pre-treatment incubation, remove the this compound-containing medium.

    • Infect the cells by adding the diluted virus to each well. The multiplicity of infection (MOI) should be optimized to produce a countable number of plaques (typically 50-100 plaques per well in the control).

    • Incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes to ensure even distribution of the virus.

  • Overlay Application:

    • After the virus adsorption period, remove the virus inoculum from the wells.

    • Gently add the overlay medium (containing the corresponding concentration of this compound) to each well.

    • Allow the overlay to solidify at room temperature before returning the plates to the incubator.

  • Incubation:

    • Incubate the plates at 37°C in a 5% CO2 incubator for 2 to 3 days, or until visible plaques are formed.

  • Plaque Visualization:

    • After the incubation period, fix the cells by adding the fixative solution and incubating for at least 30 minutes.

    • Carefully remove the overlay and the fixative.

    • Stain the cell monolayer with crystal violet solution for 15-30 minutes.

    • Gently wash the plates with water to remove excess stain and allow them to air dry.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each this compound concentration compared to the no-drug control using the following formula: % Plaque Reduction = [(Number of plaques in control wells - Number of plaques in treated wells) / Number of plaques in control wells] x 100

    • Determine the 50% effective concentration (EC50) or 90% effective concentration (EC90), which is the concentration of this compound that inhibits plaque formation by 50% or 90%, respectively. This can be calculated using a dose-response curve fitting software.

A Seed cells in multi-well plates B Prepare this compound dilutions C Pre-treat cell monolayer with this compound A->C Day 1 B->C Day 2 D Infect cells with virus C->D 1-6 hours incubation E Remove virus inoculum D->E 1 hour adsorption F Add overlay medium with this compound E->F G Incubate for 2-3 days F->G H Fix and stain plaques G->H Plaque formation I Count plaques and calculate reduction H->I

Figure 2: Experimental workflow for the viral plaque reduction assay.

Data Presentation

The antiviral activity of this compound and its metabolite has been quantified in various studies. The following tables summarize the reported 50% inhibitory concentration (IC50), 90% effective concentration (EC90), and 50% cytotoxic concentration (CC50) values.

Table 1: In Vitro Antiviral Activity of Enisamium against Influenza Viruses

Virus StrainCell LineAssay TypeEC90 (µM)CC50 (mM)Selectivity Index (SI = CC50/EC90)
Influenza A/Brisbane/59/2007 (H1N1)dNHBEVirus Yield Reduction157-439~1023-64
Influenza B virusdNHBEVirus Yield Reduction157-439~1023-64

Data sourced from Boltz et al., 2018.[6]

Table 2: In Vitro Antiviral Activity of Enisamium and its Metabolite against Influenza and SARS-CoV-2 RNA Polymerase

CompoundVirusTargetIC50
Enisamium (FAV00A)Influenza A VirusRNA Polymerase (FluPol)46.3 mM
Enisamium (FAV00A)SARS-CoV-2RNA Polymerase (nsp7/8/12)40.7 mM
VR17-04 (Metabolite)Influenza A VirusRNA Polymerase (FluPol)0.84 mM
VR17-04 (Metabolite)SARS-CoV-2RNA Polymerase (nsp7/8/12)2-3 mM

Data sourced from Yoon et al., 2020.[1]

Table 3: In Vitro Antiviral Activity of Enisamium against SARS-CoV-2 in Cell Culture

VirusCell LineIC50
SARS-CoV-2Caco-21.2 mM (~300 µg/ml)
HCoV NL63NHBE~60 µg/mL

Data sourced from Fried and Yoon et al., 2021.[7][8]

Conclusion

The viral plaque reduction assay is a robust method for determining the in vitro antiviral efficacy of this compound. The provided protocol offers a detailed framework for conducting these experiments. The summarized data demonstrates the potential of this compound as a broad-spectrum antiviral agent, with its activity attributed to the inhibition of viral RNA polymerase. Researchers can adapt this protocol to evaluate this compound against other viruses of interest and to further elucidate its antiviral properties.

References

Application of Amizon (Enisamium Iodide) in SARS-CoV-2 and Coronavirus Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: Enisamium iodide, commercially known as Amizon®, is an antiviral compound approved for the treatment of influenza in several countries.[1] Its potential as a broad-spectrum antiviral has led to investigations into its efficacy against other RNA viruses, including SARS-CoV-2, the causative agent of COVID-19. This document provides a comprehensive overview of the application of enisamium iodide in coronavirus research, summarizing key findings, detailing experimental protocols, and visualizing its mechanism of action.

Mechanism of Action: Enisamium iodide is a pro-drug that is metabolized to its active form, VR17-04.[2] This active metabolite directly targets the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2, which is a crucial enzyme complex (nsp12/7/8) for viral genome replication and transcription.[1][3] Molecular docking and dynamics simulations suggest that VR17-04 inhibits the RdRp by preventing the incorporation of guanosine triphosphate (GTP) and uridine triphosphate (UTP) into the nascent viral RNA chain.[2][4] This inhibitory action effectively halts viral replication.

Quantitative Data Summary

In Vitro Antiviral Activity

The following table summarizes the in vitro efficacy of enisamium iodide and its chloride salt against SARS-CoV-2 and another human coronavirus, HCoV-NL63, in different human cell lines.

CompoundVirusCell LineIC50Reference
Enisamium chlorideSARS-CoV-2Caco-21.2 mM (~300 µg/ml)[2][5]
Enisamium iodideSARS-CoV-2NHBE250 µg/ml[6]
Enisamium chlorideHCoV-NL63NHBE~60 µg/mL[2]

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Caco-2: Human colon adenocarcinoma cells. NHBE: Normal Human Bronchial Epithelial cells.

In Vitro RNA Polymerase Inhibition

The inhibitory activity of enisamium and its metabolite against the purified SARS-CoV-2 RdRp complex is detailed below.

CompoundTargetIC50Reference
Enisamium (FAV00A)SARS-CoV-2 RdRp (nsp7/8/12)40.7 mM[3]
VR17-04SARS-CoV-2 RdRp (nsp7/8/12)2-3 mM[3]
Clinical Trial Data (Phase 3)

A multicenter, double-blind, randomized, placebo-controlled phase 3 clinical trial was conducted to evaluate the efficacy and safety of enisamium iodide in hospitalized patients with moderate COVID-19.[7][8][9]

Patient PopulationTreatment GroupPlacebo GroupOutcomep-valueReference
Hospitalized, moderate COVID-19 requiring supplementary oxygen (SR=4), treated within 4 days of symptom onset8 days (median time to improvement)13 days (median time to improvement)5-day shorter median time to improvement0.0051[8][10]
Hospitalized, moderate COVID-19 requiring supplementary oxygen (SR=4), treated within 7 days of symptom onset10 days (median time to improvement)11 days (median time to improvement)1-day shorter median time to improvement0.0035[8]
Hospitalized, moderate COVID-19 requiring supplementary oxygen (SR=4), treated within 10 days of symptom onset10 days (median time to improvement)12 days (median time to improvement)2-day shorter median time to improvement0.002[7][9][10]
Patients needing supplementary oxygen (n=77)11.1 days (mean recovery time)13.9 days (mean recovery time)2.8-day shorter mean time to recovery0.0259[1][4]

SR: Severity Rating scale. Improvement was defined as an improvement of at least two points on an eight-point severity rating scale.[7][9]

Experimental Protocols

Protocol 1: In Vitro SARS-CoV-2 Inhibition Assay in Caco-2 Cells

This protocol describes a cell-based assay to determine the antiviral activity of enisamium iodide against SARS-CoV-2.

Materials:

  • Caco-2 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Enisamium iodide (or chloride)

  • SARS-CoV-2 viral stock

  • 96-well plates

  • Reagents for immunofluorescence staining (e.g., anti-SARS-CoV-2 nucleoprotein antibody, fluorescently labeled secondary antibody) or RT-qPCR (e.g., RNA extraction kit, primers/probes for viral and host genes).

Procedure:

  • Cell Seeding: Seed confluent layers of Caco-2 cells in 96-well plates.[11]

  • Compound Preparation: Prepare serial dilutions of enisamium iodide in cell culture medium.

  • Pre-treatment: Six hours prior to infection, remove the cell culture medium and add the prepared dilutions of enisamium iodide to the cells.[2][5][6] Include a vehicle control (e.g., DMSO).

  • Infection: Infect the treated cells with SARS-CoV-2 at a pre-determined multiplicity of infection (MOI).

  • Incubation: Incubate the infected plates for 48 hours.[2][5][6]

  • Assessment of Viral Inhibition:

    • Antigen Staining: Fix the cells and perform immunofluorescence staining for a viral antigen (e.g., nucleoprotein).[2][5] Quantify the number of infected cells to determine the extent of inhibition.

    • RT-qPCR: Extract total RNA from the cells and perform reverse transcription-quantitative PCR (RT-qPCR) to quantify viral genome copies relative to a housekeeping gene.[2][5]

Protocol 2: In Vitro SARS-CoV-2 RNA Polymerase (RdRp) Activity Assay

This protocol outlines an in vitro assay to measure the direct inhibitory effect of enisamium iodide's active metabolite, VR17-04, on the SARS-CoV-2 RdRp complex.

Materials:

  • Purified recombinant SARS-CoV-2 nsp12, nsp7, and nsp8 proteins

  • RNA template and primer (e.g., a hairpin template based on the 3' terminal sequence of the SARS-CoV-2 genome)[6]

  • VR17-04 compound

  • Reaction buffer (containing MgCl2, HEPES, ATP, UTP, GTP, CTP, NP-40, glycerol, NaCl, RNase inhibitor, DTT)[6]

  • Method for detecting RNA synthesis (e.g., radiolabeled nucleotides and phosphorimaging, or a fluorescence-based assay).

Procedure:

  • RdRp Complex Assembly: Mix purified nsp12, nsp7, and nsp8 at a molar ratio of 1:2:2 to form the active RdRp complex.[3][6]

  • Reaction Setup: In a reaction tube, combine the RNA template/primer, the assembled nsp12/7/8 complex, and varying concentrations of VR17-04 or a vehicle control.[3]

  • Initiation of Reaction: Initiate the RNA synthesis reaction by adding the reaction buffer containing nucleotide triphosphates (NTPs).

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).[6]

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., formamide and EDTA) and heating.[6]

  • Product Analysis: Resolve the RNA products by denaturing polyacrylamide gel electrophoresis (PAGE) and visualize using phosphorimaging if radiolabeled NTPs were used.[6] Quantify the amount of synthesized RNA to determine the inhibitory activity of VR17-04.

Visualizations

G cluster_virus SARS-CoV-2 Replication cluster_drug This compound (Enisamium Iodide) Action Viral_RNA Viral RNA Genome RdRp RNA-dependent RNA Polymerase (RdRp) nsp12/7/8 complex Viral_RNA->RdRp Template Nascent_RNA Nascent Viral RNA RdRp->Nascent_RNA RNA Synthesis This compound Enisamium Iodide (Pro-drug) VR1704 VR17-04 (Active Metabolite) This compound->VR1704 Metabolism VR1704->RdRp Inhibition NTPs GTP & UTP

Caption: Proposed mechanism of action of this compound against SARS-CoV-2.

G start Start seed_cells Seed Caco-2 cells in 96-well plate start->seed_cells pre_treat Pre-treat cells with Enisamium Iodide (6h) seed_cells->pre_treat infect Infect cells with SARS-CoV-2 pre_treat->infect incubate Incubate (48h) infect->incubate assess Assess Viral Inhibition incubate->assess rt_qpcr RT-qPCR for Viral RNA assess->rt_qpcr antigen_staining Antigen Staining for Viral Nucleoprotein assess->antigen_staining end End rt_qpcr->end antigen_staining->end

References

Application Notes and Protocols: Enisamium Iodide for High-Throughput Antiviral Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enisamium iodide (brand name Amizon®) is an oral antiviral agent licensed in several countries for the treatment of influenza and other acute respiratory viral infections.[1][2][3] Its antiviral activity extends to a broad range of RNA viruses, including influenza A and B viruses and coronaviruses like SARS-CoV-2.[1][2][4] The primary mechanism of action of enisamium iodide is the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of RNA viruses.[5][6] Upon administration, enisamium iodide is metabolized to a more potent hydroxylated form, VR17-04, which demonstrates significantly higher inhibitory activity against the viral RdRp than the parent compound.[3] This document provides detailed application notes and protocols for the use of enisamium iodide in high-throughput antiviral screening (HTS) campaigns, targeting the discovery and development of novel antiviral therapeutics.

Mechanism of Action

Enisamium iodide and its active metabolite, VR17-04, directly target the viral RNA polymerase, inhibiting viral RNA synthesis.[2][4] This inhibition is achieved through the binding of the active metabolite to the polymerase active site, which interferes with the incorporation of nucleotides into the growing RNA chain.[6] This targeted mechanism makes enisamium iodide a valuable tool for screening for and characterizing new inhibitors of viral replication.

Data Presentation

The following tables summarize the in vitro antiviral activity and cytotoxicity of enisamium iodide and its active metabolite, VR17-04, against influenza A virus (IAV) and SARS-CoV-2.

Table 1: In Vitro Antiviral Activity of Enisamium Iodide and VR17-04 against Influenza A Virus

CompoundVirus StrainCell LineAssay TypeEC90 (µM)IC50 (mM)Reference
Enisamium IodideMultiple IAV strainsdNHBEVirus Yield Reduction157-439-[1]
Enisamium IodideInfluenza A/WSN/33 (H1N1)A549Plaque Assay-0.322[3]
Enisamium IodideInfluenza A Virus-In vitro RdRp activity-46.3[4]
VR17-04Influenza A Virus-In vitro RdRp activity-0.84[4]

Table 2: In Vitro Antiviral Activity of Enisamium Iodide and VR17-04 against SARS-CoV-2

CompoundVirus StrainCell LineAssay TypeIC50Reference
Enisamium ChlorideSARS-CoV-2Caco-2CPE Assay~300 µg/mL (~1.2 mM)[7]
Enisamium IodideHCoV NL63NHBERNA synthesis~60 µg/mL[7]
Enisamium IodideSARS-CoV-2-In vitro RdRp activity40.7 mM[4]
VR17-04SARS-CoV-2-In vitro RdRp activity2-3 mM[4]

Table 3: Cytotoxicity of Enisamium Iodide

Cell LineAssay TypeCC50 (mM)Reference
dNHBENot specified~10[8]
A549CellTiter-Blue>2[3]
Caco-2Not specifiedNot cytotoxic at active concentrations[7]
NHBENot specifiedNot cytotoxic at active concentrations[7]

Experimental Protocols

High-Throughput Cytopathic Effect (CPE) Reduction Assay

This assay is suitable for screening large compound libraries for antiviral activity against viruses that cause a visible cytopathic effect in cell culture.

Materials:

  • Cells: Vero E6, A549, or other susceptible cell lines

  • Virus: Influenza virus, SARS-CoV-2, or other cytopathic virus

  • Media: Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and L-glutamine

  • Compounds: Enisamium iodide (as a positive control), test compounds

  • Reagents: CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • Plates: 384-well clear-bottom, black-walled tissue culture-treated plates

  • Equipment: Automated liquid handler, multichannel pipette, incubator, plate reader with luminescence detection

Protocol:

  • Cell Seeding:

    • Trypsinize and resuspend cells to a concentration of 1.6 x 10^5 cells/mL.

    • Using an automated liquid handler, dispense 25 µL of the cell suspension into each well of the 384-well plates (4,000 cells/well).

    • Incubate the plates at 37°C in a 5% CO2 incubator for 18-24 hours.

  • Compound Preparation and Addition:

    • Prepare serial dilutions of enisamium iodide (e.g., from 10 mM to 0.1 µM) and test compounds in assay medium.

    • Using an acoustic liquid handler or pin tool, transfer a small volume (e.g., 60 nL) of each compound dilution to the appropriate wells of the cell plates. Include wells with DMSO as a negative control.

  • Virus Infection:

    • Dilute the virus stock in assay medium to a multiplicity of infection (MOI) of 0.002.

    • Dispense 25 µL of the diluted virus into each well, except for the uninfected control wells.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 72 hours.

  • Viability Measurement:

    • Equilibrate the plates and CellTiter-Glo® reagent to room temperature.

    • Add 30 µL of CellTiter-Glo® reagent to each well.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to the uninfected control (100% viability) and the virus-infected control (0% viability).

    • Calculate the half-maximal effective concentration (EC50) for each compound using a dose-response curve fitting software.

    • Determine the Z'-factor for the assay to assess its robustness for HTS.

High-Throughput Virus Yield Reduction Assay

This assay is used to quantify the amount of infectious virus produced in the presence of a test compound and is particularly useful for viruses that do not cause a strong CPE.

Materials:

  • Cells: Madin-Darby canine kidney (MDCK) cells for influenza, or other permissive cell lines

  • Virus: Influenza virus or other target virus

  • Media: As described for the CPE assay

  • Compounds: Enisamium iodide, test compounds

  • Reagents: Trypsin-TPCK (for influenza), crystal violet staining solution

  • Plates: 96-well and 384-well tissue culture-treated plates

  • Equipment: Automated liquid handler, multichannel pipette, incubator, microscope or automated plate reader for plaque counting

Protocol:

  • Infection and Treatment (384-well format):

    • Seed cells in 384-well plates as described in the CPE assay protocol.

    • Pre-treat cells with serial dilutions of enisamium iodide or test compounds for 1-2 hours.

    • Infect the cells with the virus at an MOI of 0.01.

    • Incubate the plates for 24-48 hours.

  • Harvesting Supernatants:

    • After incubation, use an automated liquid handler to carefully collect the supernatants from each well, which contain the progeny virus.

  • Plaque Assay for Titer Determination (96-well format):

    • Seed MDCK cells (or another permissive cell line) in 96-well plates to form a confluent monolayer.

    • Perform serial dilutions of the harvested supernatants.

    • Infect the MDCK cell monolayers with the diluted supernatants for 1 hour.

    • Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing Avicel or agarose) and trypsin-TPCK (for influenza).

    • Incubate for 2-3 days until plaques are visible.

  • Plaque Staining and Counting:

    • Fix the cells with 4% formaldehyde.

    • Stain the cells with crystal violet solution.

    • Wash the plates and allow them to dry.

    • Count the plaques manually or using an automated plate reader.

  • Data Analysis:

    • Calculate the virus titer (plaque-forming units per mL, PFU/mL) for each compound concentration.

    • Determine the EC90 (the concentration that reduces the virus yield by 90%) by plotting the percentage of virus yield reduction against the compound concentration.

Cytotoxicity Assay

It is crucial to assess the cytotoxicity of the test compounds to ensure that the observed antiviral activity is not due to cell death.

Materials:

  • Cells: The same cell line used in the antiviral assay

  • Media: As described for the CPE assay

  • Compounds: Enisamium iodide, test compounds

  • Reagents: CellTiter-Glo® Luminescent Cell Viability Assay or similar

  • Plates: 384-well clear-bottom, black-walled tissue culture-treated plates

  • Equipment: Automated liquid handler, multichannel pipette, incubator, plate reader

Protocol:

  • Cell Seeding and Compound Addition:

    • Follow the same procedure as for the antiviral assays, but do not add any virus.

  • Incubation:

    • Incubate the plates for the same duration as the antiviral assay (e.g., 72 hours).

  • Viability Measurement:

    • Measure cell viability using the CellTiter-Glo® assay as described above.

  • Data Analysis:

    • Normalize the data to the DMSO-treated control cells (100% viability).

    • Calculate the 50% cytotoxic concentration (CC50) for each compound.

    • Determine the Selectivity Index (SI) by dividing the CC50 by the EC50. A higher SI value indicates a more promising antiviral candidate.

Visualizations

HTS_Workflow cluster_prep Assay Preparation cluster_screen High-Throughput Screening cluster_readout Data Acquisition cluster_analysis Data Analysis Cell_Seeding Seed Cells in 384-well Plates Compound_Addition Add Compounds to Cell Plates Cell_Seeding->Compound_Addition Compound_Plating Prepare Compound Dilution Plates Compound_Plating->Compound_Addition Virus_Infection Infect Cells with Virus Compound_Addition->Virus_Infection Incubation Incubate for 48-72 hours Virus_Infection->Incubation CPE_Assay Measure Cell Viability (e.g., CellTiter-Glo) Incubation->CPE_Assay CPE Assay VYR_Assay Harvest Supernatants for Virus Titer Determination Incubation->VYR_Assay VYR Assay Data_Normalization Normalize Data CPE_Assay->Data_Normalization VYR_Assay->Data_Normalization Dose_Response Generate Dose-Response Curves (EC50/CC50) Data_Normalization->Dose_Response Hit_Identification Identify 'Hit' Compounds Dose_Response->Hit_Identification Enisamium_MOA cluster_host Host Cell cluster_virus Viral Replication Cycle Enisamium Enisamium Iodide (Pro-drug) VR1704 VR17-04 (Active Metabolite) Enisamium->VR1704 Metabolism VR1704->Inhibition Viral_RNA Viral RNA Template RdRp Viral RNA-dependent RNA Polymerase (RdRp) Viral_RNA->RdRp Template Nascent_RNA Nascent Viral RNA RdRp->Nascent_RNA Elongation NTPs Nucleoside Triphosphates (NTPs) NTPs->RdRp Substrate

References

Amizon (Enisamium Iodide): Application Notes and Protocols for Antiviral Efficacy Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amizon® (enisamium iodide) is a broad-spectrum antiviral agent with demonstrated activity against a range of respiratory viruses.[1][2] Its primary mechanism of action is the direct inhibition of viral RNA polymerase, a key enzyme in the replication cycle of many RNA viruses.[3][4][5] This direct-acting antiviral property distinguishes it from agents that modulate the host immune response. Clinical and preclinical studies have shown the efficacy of this compound against various strains of influenza A and B viruses, respiratory syncytial virus (RSV), and coronaviruses, including SARS-CoV-2.[2][6][7][8]

These application notes provide a comprehensive guide for researchers interested in evaluating the antiviral efficacy of this compound. Detailed protocols for key in vitro assays are provided, along with data presentation guidelines and visualizations of experimental workflows and relevant biological pathways.

Mechanism of Action

This compound, chemically known as N-methyl-4-benzylcarbamidopyridinium iodide, exerts its antiviral effect by directly targeting and inhibiting the RNA-dependent RNA polymerase (RdRp) of susceptible viruses.[3][4][5] This inhibition disrupts the synthesis of viral RNA, thereby preventing viral replication and the production of new infectious particles.[4] Studies have shown that a hydroxylated metabolite of enisamium, VR17-04, is a more potent inhibitor of the viral RNA polymerase than the parent compound.[8] This suggests that the in vivo efficacy of this compound is at least partially attributable to its metabolic conversion to this active form.

Data Presentation: In Vitro Antiviral Activity of this compound (Enisamium Iodide)

The following tables summarize the in vitro antiviral activity and cytotoxicity of enisamium iodide against various respiratory viruses in different cell lines. The 50% effective concentration (EC50) represents the concentration of the drug that inhibits viral activity by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is a measure of the drug's therapeutic window.

Table 1: Antiviral Activity of Enisamium Iodide against Influenza Viruses

Virus StrainCell LineAssay TypeEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Influenza A/WSN/1933 (H1N1)A549Plaque Assay>11 (SI value)Not specified>11[9]
Influenza A/WSN/1933 (H1N1)RDMicroplaque Assay>11 (SI value)Not specified>11[9]
Influenza A/WSN/1933 (H1N1)Caco-2Microplaque Assay>11 (SI value)Not specified>11[9]
Influenza A/Brisbane/59/2007 (H1N1)dNHBEVirus Yield Reduction412-466 (EC90)998023[10]
A/Tennessee/1-560/2009 (H1N1)pdm09dNHBEVirus Yield Reduction233-351 (EC90)998034[10]
A/Perth/16/2009 (H3N2)dNHBEVirus Yield Reduction287-375 (EC90)998030[10]
B/Texas/06/2011dNHBEVirus Yield Reduction105-209 (EC90)998064[10]

Table 2: Antiviral Activity of Enisamium Iodide against Coronaviruses

Virus StrainCell LineAssay TypeIC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
SARS-CoV-2Caco-2Antigen Staining/RT-qPCR~300 (as chloride salt)Not specifiedNot specified[11]
HCoV NL63NHBERT-qPCR~60 µg/mLNot specifiedNot specified[11]

Experimental Protocols

Cytotoxicity Assay

Objective: To determine the concentration range of this compound that is non-toxic to the host cells used in antiviral assays.

Materials:

  • Host cell line (e.g., A549, MDCK, Vero E6)

  • Cell culture medium (e.g., DMEM, MEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • This compound (enisamium iodide) stock solution

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

  • Plate reader

Protocol:

  • Seed the 96-well plates with host cells at a density that will result in 80-90% confluency after 24 hours.

  • Incubate the plates at 37°C in a 5% CO2 incubator.

  • After 24 hours, prepare serial dilutions of this compound in cell culture medium. The concentration range should be broad enough to determine the CC50.

  • Remove the old medium from the cell plates and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only as a cell control (100% viability) and wells with a known cytotoxic agent as a positive control.

  • Incubate the plates for the same duration as the planned antiviral assay (e.g., 48-72 hours).

  • At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

  • Calculate the percentage of cell viability for each concentration relative to the untreated cell control.

  • Determine the CC50 value by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.

Virus Yield Reduction Assay

Objective: To quantify the inhibition of infectious virus production by this compound.

Materials:

  • Host cell line cultured in appropriate flasks or plates

  • Virus stock with a known titer

  • This compound stock solution

  • Infection medium (serum-free or low-serum medium)

  • 96-well plates for virus titration

  • Reagents for virus quantification (e.g., TCID50 assay or plaque assay)

Protocol:

  • Seed host cells in 24- or 48-well plates and grow to 90-100% confluency.

  • Prepare serial dilutions of this compound in infection medium at concentrations below the determined CC50.

  • Pre-treat the cells with the this compound dilutions for a specified period (e.g., 1-2 hours) before infection.

  • Infect the cells with the virus at a specific Multiplicity of Infection (MOI), for example, 0.01. Include a virus control (no drug) and a cell control (no virus, no drug).

  • After a 1-hour adsorption period, remove the virus inoculum, wash the cells with PBS, and add fresh medium containing the corresponding concentrations of this compound.

  • Incubate the plates for a period that allows for one or more rounds of viral replication (e.g., 24-48 hours).

  • At the end of the incubation, harvest the supernatant containing the progeny virus.

  • Determine the viral titer in the harvested supernatants using a standard quantification method like the TCID50 assay or plaque assay.

  • Calculate the percentage of virus yield reduction for each this compound concentration compared to the virus control.

  • Determine the EC50 value by plotting the percentage of inhibition against the drug concentration.

Plaque Reduction Assay

Objective: To determine the concentration of this compound required to reduce the number of viral plaques by 50%.[1][2][3][4][6][7]

Materials:

  • Confluent monolayer of host cells in 6- or 12-well plates

  • Virus stock

  • This compound stock solution

  • Infection medium

  • Overlay medium (e.g., containing agarose or methylcellulose)

  • Crystal violet staining solution

Protocol:

  • Grow a confluent monolayer of host cells in multi-well plates.

  • Prepare serial dilutions of the virus stock.

  • Prepare mixtures of the virus dilutions with various concentrations of this compound.

  • Remove the growth medium from the cell monolayers and inoculate with the virus-drug mixtures.

  • Incubate for 1 hour at 37°C to allow for virus adsorption.

  • Remove the inoculum and overlay the cells with an overlay medium containing the corresponding concentrations of this compound. The overlay restricts the spread of the virus, leading to the formation of localized plaques.

  • Incubate the plates for 2-4 days, depending on the virus, until visible plaques are formed.

  • Fix the cells with a solution like 10% formalin.

  • Remove the overlay and stain the cells with crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control.

  • Determine the EC50 value from the dose-response curve.

Visualizations

Experimental Workflow for In Vitro Antiviral Efficacy Testing

G cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., A549, Vero E6) Cytotoxicity 4a. Cytotoxicity Assay (CC50) Cell_Culture->Cytotoxicity Seed cells Antiviral 4b. Antiviral Assay (e.g., Yield Reduction, Plaque Assay) Cell_Culture->Antiviral Seed cells Drug_Dilution 2. This compound Serial Dilution Drug_Dilution->Cytotoxicity Drug_Dilution->Antiviral Virus_Stock 3. Virus Stock Preparation Virus_Stock->Antiviral Data_Collection 5. Data Collection (Plate Reader, Plaque Counting) Cytotoxicity->Data_Collection Antiviral->Data_Collection Calculation 6. Calculation of EC50, CC50, SI Data_Collection->Calculation Results 7. Results Interpretation Calculation->Results

Caption: Workflow for in vitro antiviral testing of this compound.

This compound's Mechanism of Action: Inhibition of Viral RNA Polymerase

G cluster_virus Virus Replication Cycle Entry 1. Virus Entry Uncoating 2. Uncoating Entry->Uncoating Replication 3. RNA Replication (via RNA Polymerase) Uncoating->Replication Assembly 4. Assembly Replication->Assembly Release 5. Release of New Virions Assembly->Release This compound This compound (Enisamium Iodide) This compound->Inhibition Inhibition->Replication Inhibits

Caption: this compound inhibits viral RNA polymerase, a critical step in replication.

Host Innate Immune Response to Viral Infection

G cluster_cell Infected Host Cell Viral_RNA Viral RNA RLR RIG-I-like Receptors (RLRs) Viral_RNA->RLR sensed by MAVS MAVS RLR->MAVS activates TBK1_IKK TBK1/IKKε MAVS->TBK1_IKK NFkB NF-κB MAVS->NFkB IRF3_7 IRF3/IRF7 TBK1_IKK->IRF3_7 phosphorylates Nucleus Nucleus IRF3_7->Nucleus translocates to IFN_Genes Interferon (IFN) Genes IRF3_7->IFN_Genes activate transcription of NFkB->Nucleus translocates to NFkB->IFN_Genes activate transcription of ISG_Genes Interferon-Stimulated Genes (ISGs) IFN Interferons (IFN-α/β) IFN_Genes->IFN produce Antiviral_Proteins Antiviral Proteins IFN->Antiviral_Proteins induce expression of Antiviral_Proteins->Viral_RNA inhibit viral replication

Caption: Simplified overview of the host's innate antiviral signaling pathway.

References

Application Notes and Protocols: Amizon (Enisamium Iodide) in Combination Antiviral Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Subject: Methodologies for Evaluating the Efficacy of Amizon in Combination with Other Antiviral Agents

Introduction and Rationale

This compound (active ingredient: enisamium iodide) is an oral antiviral drug approved in 11 countries for the treatment of influenza and other acute respiratory viral infections.[1][2] Its mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of many RNA viruses, including influenza viruses and SARS-CoV-2.[1][3][4] Research has shown that enisamium is metabolized into a more potent hydroxylated form, VR17-04, which directly inhibits the polymerase activity.[2][5]

The strategy of combining antiviral drugs with different mechanisms of action is a cornerstone of modern infectious disease therapy. This approach can lead to synergistic or additive effects, enhancing viral suppression beyond the capacity of either agent alone. Furthermore, combination therapy can broaden the spectrum of activity and create a higher barrier to the development of drug-resistant viral strains.[6]

These notes provide a theoretical framework and practical protocols for investigating the potential of this compound as part of a combination therapy regimen against respiratory viruses. While clinical and preclinical data on this compound combination therapy is not yet widely available, its distinct mechanism of action as an RNA polymerase inhibitor presents a strong rationale for exploring its synergy with other classes of antiviral agents.

Application Note: Proposed Combination Strategies

Combination with Neuraminidase Inhibitors (e.g., Oseltamivir) for Influenza

A compelling strategy for treating influenza is to combine an RNA polymerase inhibitor with a neuraminidase inhibitor (NAI). This compound targets the intracellular replication machinery of the virus, while NAIs like oseltamivir act at a later stage, preventing the release of newly formed virions from the infected cell surface.[5][7] This dual-pronged attack on distinct stages of the viral life cycle could result in a potent synergistic effect.

G cluster_virus Influenza Virus Life Cycle cluster_drugs Antiviral Intervention Points v_entry Virus Entry & Uncoating v_rep Viral RNA Replication v_entry->v_rep v_assembly Virion Assembly v_rep->v_assembly v_release Virion Release (Budding) v_assembly->v_release v_exit New Virus Particles v_release->v_exit drug_this compound This compound (Enisamium Iodide) drug_this compound->v_rep INHIBITS (RNA Polymerase) drug_nai Neuraminidase Inhibitor (e.g., Oseltamivir) drug_nai->v_release INHIBITS (Neuraminidase)

Caption: Dual-target rationale for Influenza combination therapy.

Combination with Other Polymerase or Protease Inhibitors for SARS-CoV-2

For SARS-CoV-2, combining this compound with other antivirals could enhance therapeutic outcomes. Pairing it with a nucleoside analog polymerase inhibitor like Remdesivir could lead to a more profound suppression of viral replication, as they target the same enzyme complex but through different molecular interactions.[1][8] Alternatively, combining this compound with a protease inhibitor (e.g., Nirmatrelvir) would target both viral RNA synthesis and the polyprotein processing necessary for forming the replication-transcription complex, providing a powerful multi-target approach.

Protocol: In Vitro Antiviral Synergy Assessment

This protocol describes a standardized method for assessing the synergistic, additive, or antagonistic effects of this compound in combination with another antiviral agent using a checkerboard dilution method.[9] The endpoint is the inhibition of virus-induced cytopathic effect (CPE), quantified using a cell viability assay.

Materials
  • Cell Line: Madin-Darby Canine Kidney (MDCK) cells for influenza; Vero E6 cells for SARS-CoV-2.

  • Virus: Influenza A/WSN/33 (H1N1) or other relevant strain.

  • Compounds: this compound (enisamium iodide), second antiviral agent (e.g., Oseltamivir Carboxylate).

  • Media: Eagle’s Minimum Essential Medium (MEM), supplemented with fetal bovine serum (FBS), antibiotics, and TPCK-trypsin (for influenza).

  • Reagents: 96-well cell culture plates, CellTiter-Glo® Luminescent Cell Viability Assay kit, phosphate-buffered saline (PBS).

  • Equipment: Biosafety cabinet (BSL-2 or BSL-3 as appropriate), CO2 incubator (37°C, 5% CO2), microplate reader with luminescence detection.

Experimental Workflow

G start Start seed 1. Seed Cells (e.g., MDCK at 1.5x10^4 cells/well) in 96-well plates start->seed incubate1 2. Incubate 24h (37°C, 5% CO2) seed->incubate1 prepare_drugs 3. Prepare Drug Dilutions (Checkerboard format) incubate1->prepare_drugs add_drugs 4. Add Drug Combinations to cell plates prepare_drugs->add_drugs infect 5. Infect Cells (e.g., Influenza at MOI 0.01) Include 'No Virus' & 'No Drug' controls add_drugs->infect incubate2 6. Incubate 48-72h (Until CPE in virus control wells) infect->incubate2 cpe_assay 7. Quantify CPE (e.g., CellTiter-Glo Assay) incubate2->cpe_assay analyze 8. Data Analysis Calculate % Inhibition, IC50s, and Synergy Score (FIC) cpe_assay->analyze end End analyze->end

Caption: Workflow for an in vitro checkerboard synergy assay.

Step-by-Step Procedure
  • Cell Seeding: Seed host cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours. Incubate at 37°C with 5% CO2.

  • Drug Plate Preparation (Checkerboard):

    • Prepare a master dilution plate. In a 96-well plate, create a 2-fold serial dilution of this compound along the rows (e.g., from 8x to 0.125x the known IC50).

    • Create a 2-fold serial dilution of the second antiviral (Drug 'B') down the columns.

    • The plate should include wells for each drug alone, no-drug controls, and no-virus (cell toxicity) controls.

  • Treatment and Infection:

    • After 24 hours of cell incubation, remove the growth medium.

    • Transfer the drug combinations from the master dilution plate to the corresponding wells of the cell plate.

    • Add the virus suspension at a pre-determined multiplicity of infection (MOI), typically 0.01, to all wells except the 'no-virus' controls.

  • Incubation: Incubate the plates for 48-72 hours, or until approximately 80-90% CPE is observed in the virus control wells (no drugs).

  • Quantification of Cytopathic Effect:

    • Remove the plates from the incubator and allow them to equilibrate to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Measure luminescence using a microplate reader. The signal is directly proportional to the number of viable cells.

  • Data Analysis:

    • Normalize the data: Percent cell viability = (Luminescence_sample - Luminescence_virus_control) / (Luminescence_cell_control - Luminescence_virus_control) * 100.

    • Determine the IC50 (the concentration of a drug that inhibits 50% of the viral CPE) for each drug alone and for each combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) Index to determine synergy:[9]

      • FIC of this compound = (IC50 of this compound in combination) / (IC50 of this compound alone)

      • FIC of Drug B = (IC50 of Drug B in combination) / (IC50 of Drug B alone)

      • FIC Index (ΣFIC) = FIC of this compound + FIC of Drug B

Data Presentation and Interpretation

Quantitative results from checkerboard assays should be organized to clearly present the effect of the drug combination.

Template for Quantitative Data Summary
Virus StrainCell LineDrug A (this compound) IC50 (µM)Drug B IC50 (µM)IC50 of A in Combination (µM)IC50 of B in Combination (µM)ΣFICInterpretation
Influenza A/H1N1MDCK[Experimental Value][Experimental Value][Experimental Value][Experimental Value][Calculated Value][Result]
SARS-CoV-2Vero E6[Experimental Value][Experimental Value][Experimental Value][Experimental Value][Calculated Value][Result]
Interpretation of FIC Index

The calculated FIC Index is used to classify the interaction between the two agents:[9]

  • Synergy: ΣFIC ≤ 0.5

  • Additive: 0.5 < ΣFIC ≤ 4.0

  • Antagonism: ΣFIC > 4.0

Conclusion

The unique mechanism of this compound as a viral RNA polymerase inhibitor provides a strong scientific basis for its evaluation in combination therapies against influenza, SARS-CoV-2, and other respiratory viruses. The protocols and frameworks provided here offer a robust starting point for researchers to systematically investigate these potential synergies in vitro. Such studies are a critical step in identifying more potent therapeutic regimens to address the ongoing challenges of viral respiratory diseases.

References

Troubleshooting & Optimization

solving enisamium iodide solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with enisamium iodide. The information is presented in a question-and-answer format to directly address common challenges related to its solubility and stability.

Frequently Asked Questions (FAQs)

Solubility

  • Q1: What is the aqueous solubility of enisamium iodide? Enisamium iodide is considered a highly soluble compound.[1][2] Its aqueous solubility is dependent on pH and temperature.

  • Q2: How does the solubility of enisamium iodide change with pH and temperature? The solubility of enisamium iodide increases with temperature. At 25°C, its solubility in buffer solutions ranging from pH 1.2 to 7.5 is approximately 60 mg/mL.[1][2] At 37°C, the solubility increases significantly, ranging from 130 to 150 mg/mL across the same pH range.[1][2]

  • Q3: What is the Biopharmaceutics Classification System (BCS) class of enisamium iodide? Enisamium iodide is classified as a Biopharmaceutics Classification System (BCS) Class III drug, which is characterized by high solubility and low permeability.[1][2]

Stability

  • Q4: What are the known stability issues with enisamium iodide? Enisamium iodide is reported to be sensitive to moisture, high temperatures, and light.[3] Degradation can occur through oxidation and hydrolysis, potentially leading to the formation of impurities.[3]

  • Q5: Are there any known degradation products of enisamium iodide? While specific degradation products from forced degradation studies are not extensively detailed in the available literature, a study on the degradation of enisamium iodide in soil identified a half-life of 45 days.[1] Further research is needed to fully characterize the degradation products under various stress conditions relevant to pharmaceutical formulations.

Troubleshooting Guides

Issue 1: Incomplete Dissolution or Precipitation in Aqueous Solutions

  • Problem: Difficulty in achieving complete dissolution or observing precipitation of enisamium iodide in aqueous buffers during an experiment.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Insufficient Solvent Volume Based on its solubility, ensure you are using a sufficient volume of solvent. At 37°C, at least 31.8 g of enisamium iodide can be dissolved in 250 mL of a buffer solution.[2]
Low Temperature Increase the temperature of the solvent to 37°C to enhance solubility. The solubility is significantly higher at 37°C (130-150 mg/mL) compared to 25°C (around 60 mg/mL).[1][2]
pH of the Medium While enisamium iodide has high solubility across a pH range of 1.2 to 7.5, ensure the pH of your medium is within this range for optimal dissolution.[1][2]

Issue 2: Observation of Impurities or Degradation During Analytical Testing

  • Problem: Detection of unknown peaks or an increase in impurity levels during the analysis of enisamium iodide samples.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Exposure to Light Enisamium iodide is photosensitive.[3] Protect solutions and solid material from light by using amber-colored vials or by working under low-light conditions.
High Temperature Storage Store enisamium iodide at controlled room temperature or as recommended by the supplier (some sources suggest 10°C - 25°C).[4] Avoid exposure to high temperatures to minimize thermal degradation.
Moisture Absorption Enisamium iodide is hygroscopic.[3] Store the solid material in a desiccator or a tightly sealed container with a desiccant to prevent moisture-induced degradation.
Oxidative Degradation The molecule may be susceptible to oxidation.[3] Consider purging solutions with an inert gas like nitrogen or argon. For formulation development, the inclusion of antioxidants could be evaluated.
Hydrolytic Degradation Hydrolysis is a potential degradation pathway.[3] Prepare solutions fresh and use them within a reasonable timeframe. For long-term storage, consider lyophilization or storage as a solid.

Issue 3: Variability in Experimental Results

  • Problem: Inconsistent results in assays involving enisamium iodide.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Degradation of Stock Solutions Prepare fresh stock solutions for each experiment. If storing stock solutions, validate their stability under the chosen storage conditions (e.g., temperature, light exposure) for a defined period.
Incompatibility with Other Reagents Although specific incompatibilities are not widely reported, consider potential interactions with other components in your experimental setup. Perform compatibility studies if necessary.

Data Presentation

Table 1: Solubility of Enisamium Iodide in Aqueous Buffers

pHTemperature (°C)Solubility (mg/mL)Reference
1.2 - 7.525~60[1][2]
1.2 - 7.537130 - 150[1][2]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility

This protocol is adapted from a published study on the bioavailability of enisamium iodide.[1][2]

  • Preparation of Buffer Solutions: Prepare aqueous buffer solutions at the desired pH values (e.g., pH 1.2, 4.5, 6.8, and 7.5) using appropriate reagents as described in pharmacopeias.

  • Equilibration: Add an excess amount of enisamium iodide to a known volume of each buffer solution in a sealed container.

  • Incubation: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After incubation, allow the samples to settle. Filter the supernatant through a suitable filter (e.g., 0.45 µm) to remove undissolved solid.

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of enisamium iodide using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Protocol 2: General Approach for a Forced Degradation Study

This is a general protocol to investigate the stability of enisamium iodide under various stress conditions.

  • Sample Preparation: Prepare solutions of enisamium iodide in a suitable solvent (e.g., water or a buffer). For solid-state studies, use the neat API.

  • Stress Conditions:

    • Acid Hydrolysis: Add a strong acid (e.g., 0.1 N HCl) to the drug solution and heat (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Add a strong base (e.g., 0.1 N NaOH) to the drug solution and keep at room temperature or heat for a defined period.

    • Oxidation: Add an oxidizing agent (e.g., 3% H₂O₂) to the drug solution and keep at room temperature for a defined period.

    • Thermal Degradation: Expose the solid drug to dry heat (e.g., 80°C) for a defined period.

    • Photodegradation: Expose the solid drug or drug solution to a light source (e.g., UV lamp) for a defined period, with a dark control sample stored under the same conditions.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method to determine the amount of remaining drug and the formation of any degradation products.

Visualizations

experimental_workflow cluster_solubility Solubility Assessment cluster_stability Forced Degradation Study prep_buffers Prepare Buffers (pH 1.2, 4.5, 6.8, 7.5) add_excess Add Excess Enisamium Iodide prep_buffers->add_excess incubate Incubate with Agitation (25°C & 37°C) add_excess->incubate filter_sample Filter Supernatant incubate->filter_sample analyze_hplc_sol Analyze by HPLC filter_sample->analyze_hplc_sol end End analyze_hplc_sol->end prep_samples Prepare Enisamium Iodide (Solid & Solution) stress_conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prep_samples->stress_conditions analyze_hplc_stab Analyze by Stability-Indicating HPLC stress_conditions->analyze_hplc_stab identify_degradants Identify Degradation Products analyze_hplc_stab->identify_degradants identify_degradants->end start Start start->prep_buffers start->prep_samples

Figure 1. Experimental workflow for assessing the solubility and stability of enisamium iodide.

logical_relationship cluster_properties Intrinsic Properties cluster_degradation Degradation Pathways cluster_solutions Mitigation Strategies enisamium Enisamium Iodide high_solubility High Solubility enisamium->high_solubility hygroscopic Hygroscopic enisamium->hygroscopic photosensitive Photosensitive enisamium->photosensitive thermally_labile Thermally Labile enisamium->thermally_labile hydrolysis Hydrolysis hygroscopic->hydrolysis control_humidity Control Humidity hygroscopic->control_humidity oxidation Oxidation photosensitive->oxidation protect_light Protect from Light photosensitive->protect_light thermally_labile->hydrolysis thermally_labile->oxidation control_temp Control Temperature thermally_labile->control_temp prepare_fresh Prepare Fresh Solutions hydrolysis->prepare_fresh use_antioxidants Use Antioxidants oxidation->use_antioxidants

Figure 2. Logical relationships between the properties of enisamium iodide, its degradation pathways, and mitigation strategies.

References

Technical Support Center: Optimizing Compound X (e.g., Amizon) Concentration to Minimize Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on optimizing the concentration of novel compounds to minimize cytotoxicity while maintaining therapeutic efficacy. The following resources offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and data interpretation guidelines.

Frequently Asked Questions (FAQs)

Q1: What is the first step in determining the optimal concentration of Compound X?

A1: The initial step is to perform a dose-response study to determine the concentration range over which Compound X exhibits both its desired therapeutic effect and cytotoxic effects. This typically involves exposing cells to a wide range of concentrations and measuring cell viability.

Q2: How is cytotoxicity typically measured in a laboratory setting?

A2: Cytotoxicity is commonly assessed using cell viability assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[1][2] Other common assays include LDH (lactate dehydrogenase) release assays, which measure membrane integrity, and apoptosis assays using flow cytometry.

Q3: What is the significance of the IC50 and CC50 values?

A3: The IC50 (half maximal inhibitory concentration) represents the concentration of a compound required to inhibit a specific biological or biochemical function by 50%. The CC50 (half maximal cytotoxic concentration) is the concentration required to cause the death of 50% of viable cells. A higher CC50 value indicates lower cytotoxicity.

Q4: What is the Selectivity Index (SI), and why is it important?

A4: The Selectivity Index (SI) is the ratio of the CC50 to the IC50 (SI = CC50 / IC50). It is a critical parameter for evaluating the therapeutic potential of a compound. A higher SI value is desirable as it indicates that the compound is more toxic to the target (e.g., cancer cells, pathogens) than to the host cells.

Q5: How can I be sure that the observed cytotoxicity is specific to Compound X?

A5: It is crucial to include proper controls in your experiments. These should include a negative control (vehicle-treated cells, e.g., DMSO) and a positive control (a compound with known cytotoxic effects). This helps to ensure that the observed effects are due to Compound X and not other factors in the experimental setup.

Troubleshooting Guides

Issue 1: High cytotoxicity observed even at low concentrations of Compound X.

  • Question: I am observing significant cell death at concentrations where I expect to see the therapeutic effect of Compound X. What could be the cause?

  • Answer:

    • Check Vehicle Concentration: Ensure that the concentration of the solvent (e.g., DMSO) used to dissolve Compound X is not exceeding cytotoxic levels (typically < 0.5%). Run a vehicle-only control to verify.

    • Compound Stability: Verify the stability of Compound X under your experimental conditions (e.g., temperature, light exposure). Degradation products may be more toxic.

    • Cell Line Sensitivity: The cell line you are using may be particularly sensitive to Compound X. Consider testing on a panel of different cell lines, including non-cancerous or less sensitive lines, to assess differential cytotoxicity.

    • Assay Interference: Confirm that Compound X does not interfere with the cytotoxicity assay itself. For example, some compounds can directly reduce MTT, leading to false viability readings.

Issue 2: Inconsistent cytotoxicity results between experiments.

  • Question: My cytotoxicity data for Compound X varies significantly from one experiment to the next. How can I improve reproducibility?

  • Answer:

    • Standardize Cell Seeding: Ensure a consistent number of cells are seeded in each well, as cell density can influence susceptibility to cytotoxic agents.[3]

    • Control Cell Health: Use cells from a similar passage number and ensure they are in the logarithmic growth phase at the time of treatment.

    • Precise Compound Dilutions: Prepare fresh dilutions of Compound X for each experiment from a well-characterized stock solution to avoid degradation or precipitation issues.

    • Consistent Incubation Times: Adhere strictly to the planned incubation times, as cytotoxicity is often time-dependent.[1]

Data Presentation

The following tables summarize hypothetical data from a study aimed at optimizing the concentration of Compound X.

Table 1: Dose-Dependent Cytotoxicity of Compound X on Cancer and Normal Cells

Concentration (µM)Cancer Cell Viability (%)Normal Fibroblast Viability (%)
0.198 ± 4.299 ± 3.1
185 ± 5.197 ± 2.8
562 ± 6.392 ± 4.5
1048 ± 5.585 ± 5.2
2525 ± 4.860 ± 6.8
5010 ± 3.135 ± 5.9
1002 ± 1.515 ± 4.3

Data are presented as mean ± standard deviation.

Table 2: Key Cytotoxicity and Efficacy Parameters for Compound X

ParameterValue
IC50 (Cancer Cells)9.5 µM
CC50 (Normal Fibroblasts)65 µM
Selectivity Index (SI)6.84

Experimental Protocols

MTT Assay for Cell Viability

This protocol is adapted from standard methodologies for assessing cytotoxicity.[1][2]

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of Compound X in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Compound X.

    • Include a vehicle control (medium with the same concentration of solvent used for Compound X) and a positive control for cytotoxicity.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_dilutions Prepare Compound X Dilutions incubate_24h->prepare_dilutions treat_cells Treat Cells with Compound X prepare_dilutions->treat_cells incubate_exp Incubate for 24/48/72h treat_cells->incubate_exp add_mtt Add MTT Reagent incubate_exp->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt add_dmso Add DMSO to Solubilize incubate_mtt->add_dmso read_absorbance Read Absorbance at 570nm add_dmso->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_cc50 Determine CC50 calculate_viability->determine_cc50 end End determine_cc50->end signaling_pathway compound_x Compound X ros Increased ROS Production compound_x->ros mito Mitochondrial Stress ros->mito cas9 Caspase-9 Activation mito->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis troubleshooting_guide start High Cytotoxicity at Low Concentrations q1 Is the vehicle control also toxic? start->q1 a1_yes Reduce vehicle (e.g., DMSO) concentration. q1->a1_yes Yes q2 Is the compound stable? q1->q2 No a2_no Check for degradation. Prepare fresh stock. q2->a2_no No q3 Does the compound interfere with the assay? q2->q3 Yes a3_yes Use an alternative cytotoxicity assay (e.g., LDH). q3->a3_yes Yes end Consider inherent high potency of the compound. q3->end No

References

troubleshooting variability in Amizon antiviral assay results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Amizon antiviral assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot variability in assay results and provide clear, actionable guidance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound® (enisamium iodide) is an antiviral drug that has demonstrated efficacy against a range of respiratory viruses, including influenza A and B viruses, and coronaviruses.[1] Its primary mechanism of action is the inhibition of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of RNA viruses.[2][3] By targeting the viral RdRp, this compound effectively halts the synthesis of new viral RNA, thereby reducing the viral load.[2]

Q2: Is this compound a direct-acting antiviral or a prodrug?

This compound (enisamium iodide) is considered a prodrug. In vivo and in vitro studies have shown that it is metabolized to a more active form, a hydroxylated metabolite known as VR17-04.[4][5] This metabolite is a more potent inhibitor of the influenza virus RNA polymerase.[4] The efficiency of this metabolic conversion can be a source of variability in in vitro assays, depending on the cell line and its metabolic capacity.

Q3: What are the common in vitro assays used to evaluate the antiviral activity of this compound?

The most common in vitro assays for evaluating this compound's antiviral activity include:

  • Cytopathic Effect (CPE) Reduction Assay: This assay measures the ability of a compound to protect cells from the virus-induced cell death.[6]

  • Plaque Reduction Neutralization Test (PRNT): This is considered the "gold standard" for quantifying the titer of neutralizing antibodies but is also adapted to measure the inhibitory effect of antiviral compounds on virus replication, visualized by a reduction in the number of plaques (zones of cell death).[7]

  • Virus Yield Reduction Assay: This assay quantifies the amount of infectious virus produced by cells treated with an antiviral compound compared to untreated controls.[6]

Q4: What are the key sources of variability in this compound antiviral assays?

Variability in antiviral assay results can stem from multiple factors:

  • Cellular Factors: Cell line type, passage number, cell health, confluency, and potential for mycoplasma contamination can all significantly impact results.[8]

  • Viral Factors: The quality and titer of the virus stock, as well as the multiplicity of infection (MOI) used, are critical.[9]

  • Compound-Related Factors: As a prodrug, the metabolic conversion of this compound to its active metabolite can vary between different cell lines, leading to inconsistent EC50 values.[4] The solubility and stability of the compound in culture media should also be considered.

  • Assay Procedure: Inconsistencies in pipetting, incubation times, and washing steps can introduce significant error.[8]

Troubleshooting Guides

This section provides a question-and-answer format to address specific issues you might encounter during your experiments.

Issue 1: High Variability in EC50 Values Between Experiments

Question: We are observing significant differences in the calculated EC50 values for this compound against influenza virus in our CPE reduction assays across multiple experiments. What could be the cause?

Answer: High variability in EC50 values is a common challenge. Here are the primary areas to investigate:

  • Inconsistent Cell Metabolism: Since this compound is a prodrug, the level of its active metabolite, VR17-04, can fluctuate depending on the metabolic state of your cells.[4]

    • Troubleshooting:

      • Standardize Cell Culture Conditions: Use cells from a similar passage number for all experiments. Ensure consistent seeding density and confluency at the time of the assay.

      • Cell Line Characterization: If possible, characterize the metabolic activity of your chosen cell line. Some cell lines may have higher expression of the enzymes responsible for metabolizing this compound.

      • Consider a More Metabolically Active Cell Line: Primary cells like normal human bronchial epithelial (NHBE) cells have shown to be more permissive to this compound's antiviral activity, potentially due to more efficient metabolic conversion.[10]

  • Variable Virus Titer: An inconsistent virus input will lead to variable levels of cell death and, consequently, fluctuating EC50 values.

    • Troubleshooting:

      • Aliquot and Titer Virus Stock: Prepare single-use aliquots of your virus stock and perform a titration for each new batch to ensure a consistent MOI is used in every experiment.

  • Assay Readout Subjectivity: Visual assessment of cytopathic effect can be subjective.

    • Troubleshooting:

      • Use a Quantitative Readout: Employ a quantitative method to assess cell viability, such as a neutral red uptake assay or a commercially available colorimetric or fluorometric assay.[6]

Issue 2: No Dose-Dependent Inhibition Observed in Plaque Reduction Assay

Question: We are not seeing a clear dose-dependent reduction in the number of plaques when testing this compound against influenza A virus. What should we check?

Answer: A lack of a clear dose-response curve in a plaque reduction assay often points to issues with the assay setup or the compound's activity under the specific assay conditions.

  • Suboptimal Assay Conditions:

    • Troubleshooting:

      • Optimize Virus Concentration: Ensure you are using a concentration of virus that produces a countable number of well-defined plaques (typically 50-100 plaques per well).

      • Check Overlay Technique: If using an agarose or methylcellulose overlay, ensure it is at the correct temperature. An overlay that is too hot can kill the cells, while one that is too cold can solidify prematurely, leading to uneven plaque formation.[8]

  • Compound Inactivity or Cytotoxicity:

    • Troubleshooting:

      • Perform a Cytotoxicity Assay: Run a parallel assay without the virus to determine if the concentrations of this compound you are using are toxic to the cells. High cytotoxicity can mask antiviral activity.

      • Verify Compound Integrity: Ensure your stock solution of this compound is properly prepared and stored.

Issue 3: High Background in Cell-Based ELISA for Viral Antigen Detection

Question: In our cell-based ELISA to quantify viral nucleoprotein expression, we are getting high background signal in our negative control wells, making it difficult to determine the true effect of this compound. What can we do to reduce the background?

Answer: High background in an ELISA-based assay is a frequent problem that can be addressed by optimizing several steps in the protocol.

  • Insufficient Blocking:

    • Troubleshooting:

      • Increase Blocking Time and Concentration: Extend the incubation time with your blocking buffer and/or increase the concentration of the blocking agent (e.g., BSA or non-fat milk).

  • Inadequate Washing:

    • Troubleshooting:

      • Increase Wash Steps and Volume: Increase the number of wash steps and the volume of wash buffer used between antibody incubations to remove any unbound antibodies.

  • Non-specific Antibody Binding:

    • Troubleshooting:

      • Titrate Antibodies: Determine the optimal concentration of your primary and secondary antibodies to minimize non-specific binding while maintaining a good signal-to-noise ratio.

      • Include Proper Controls: Run controls with only the secondary antibody to check for non-specific binding.

Data Presentation

Variability is inherent in cell-based assays. The following tables provide examples of expected variability in EC50 values for influenza antiviral assays, which can serve as a benchmark for your own experiments with this compound.

Table 1: Inter-Assay Variability of EC50 Values for an Influenza Polymerase Inhibitor

ExperimentVirus StrainCell LineEC50 (nM)Standard Deviation (nM)
1A/Perth/16/2009MDCK0.50.4
2A/Perth/16/2009MDCK0.60.3
3A/Perth/16/2009MDCK0.40.2
Mean 0.5 0.3

Data adapted from a study on a different polymerase inhibitor to illustrate typical variability.[11]

Table 2: EC50 Values of this compound (Enisamium Iodide) Against Influenza A Virus in Different Cell Lines

Cell LineIC50 (µM)IC90 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC90)
A549243439>10,000>23
RD157253>10,000>40
Caco-2237370>10,000>27
HepG2196321>10,000>31

Data derived from a study on enisamium's antiviral activity.[10] Note the differences in IC50 and IC90 values across cell lines, which may be attributed to varying metabolic capacities.

Experimental Protocols

Cytopathic Effect (CPE) Reduction Assay

This protocol is a general guideline and should be optimized for your specific virus and cell line.

  • Cell Seeding: Seed a 96-well plate with a cell suspension to achieve a confluent monolayer within 24 hours.

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium.

  • Infection and Treatment:

    • Remove the growth medium from the cells.

    • Add the prepared this compound dilutions to the respective wells.

    • Infect the cells with a pre-titered virus stock at a specific MOI (e.g., 0.01).

    • Include virus control (cells + virus, no compound) and cell control (cells only, no virus or compound) wells.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for 48-72 hours, or until significant CPE is observed in the virus control wells.

  • Quantification of CPE:

    • Visually score the CPE in each well under a microscope.

    • Alternatively, use a quantitative method like neutral red staining or a commercial cell viability assay.

  • Data Analysis: Calculate the percentage of CPE inhibition for each this compound concentration compared to the virus control. Determine the EC50 value using a non-linear regression analysis.

Plaque Reduction Neutralization Test (PRNT)
  • Cell Seeding: Seed 6-well or 12-well plates to obtain a confluent monolayer on the day of infection.

  • Virus-Compound Incubation: In separate tubes, mix a constant amount of virus (e.g., 100 plaque-forming units) with serial dilutions of this compound. Incubate for 1 hour at 37°C.

  • Infection:

    • Wash the cell monolayers with PBS.

    • Add the virus-Amizon mixtures to the corresponding wells.

    • Allow the virus to adsorb for 1 hour at 37°C.

  • Overlay:

    • Remove the inoculum.

    • Overlay the cells with a semi-solid medium (e.g., 1.2% methylcellulose or 0.6% agarose in culture medium) to restrict virus spread.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-4 days, until plaques are visible.

  • Plaque Visualization and Counting:

    • Fix the cells with 10% formalin.

    • Stain the cells with a crystal violet solution. The viable cells will stain, and the plaques will appear as clear zones.

    • Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control. Determine the EC50 value.

Visualizations

Experimental Workflow for Antiviral Compound Screening

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Cell Seeding D Infection & Treatment A->D B Compound Dilution B->D C Virus Stock Preparation C->D E Incubation D->E F Data Acquisition E->F G EC50/IC50 Calculation F->G G Start High EC50 Variability A Check Cell Culture Consistency Start->A B Review Virus Titer & MOI Start->B C Evaluate Assay Readout Method Start->C D Standardize Passage Number & Seeding Density A->D E Titer Virus Stock Before Each Use B->E F Switch to Quantitative Readout C->F G cluster_host Host Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm vRNP Viral Ribonucleoprotein (vRNP) Viral_Polymerase Viral RNA Polymerase (RdRp) vRNP->Viral_Polymerase engages Assembly Virion Assembly vRNP->Assembly cRNA Complementary RNA (cRNA) cRNA->vRNP template for new mRNA Viral mRNA Viral_Proteins Viral Proteins mRNA->Viral_Proteins translated to vRNA_replication vRNA Replication Viral_Polymerase->vRNA_replication synthesizes transcription Transcription Viral_Polymerase->transcription synthesizes vRNA_replication->cRNA transcription->mRNA Viral_Proteins->Assembly Release New Virions Assembly->Release This compound This compound (Enisamium Iodide) Metabolite Active Metabolite (VR17-04) This compound->Metabolite metabolized to Metabolite->Viral_Polymerase inhibits

References

Technical Support Center: Effective Controls for Amizon Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on establishing effective controls and troubleshooting common issues encountered during the investigation of Amizon (enisamium iodide) cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is studying its cytotoxicity important?

A1: this compound (enisamium iodide) is an antiviral medication primarily used to treat influenza and other acute respiratory viral infections.[1][2] Its mechanism of action involves the inhibition of viral RNA polymerase, which is crucial for viral replication.[2][3][4] While effective as an antiviral, it is essential to study its cytotoxicity to understand its potential to cause damage to host cells. This information is critical for determining its therapeutic window and ensuring its safety profile in drug development. Some studies have shown that this compound's antiviral effects can be cell-type dependent, with higher cytotoxicity observed in certain cell lines like HepG2.[5]

Q2: What are the essential controls for an in vitro this compound cytotoxicity assay?

A2: To ensure the reliability and validity of your cytotoxicity data, the inclusion of proper controls is mandatory. The key controls are:

  • Untreated Control (Negative Control): This consists of cells cultured in medium without any treatment. It serves as the baseline for normal cell viability and growth.

  • Vehicle Control (Solvent Control): Since this compound is often dissolved in a solvent like DMSO before being added to cell culture media, this control group consists of cells treated with the highest concentration of the solvent used in the experiment.[6] This is crucial to ensure that the observed cytotoxicity is due to this compound and not the solvent.[7]

  • Positive Control: This involves treating cells with a well-characterized cytotoxic agent (e.g., doxorubicin, staurosporine). This control validates that the assay is sensitive enough to detect a cytotoxic effect.[8][9]

  • Blank Control (Medium Only): These are wells containing only the cell culture medium and the assay reagents. This helps to determine the background signal from the medium and reagents themselves.[8][10]

Q3: How do I choose the appropriate concentration range for this compound in my experiments?

A3: To determine the optimal concentration range, it is recommended to perform a dose-response experiment. This involves treating cells with a wide range of this compound concentrations (e.g., from nanomolar to millimolar) for a fixed duration. The results will help you determine the half-maximal inhibitory concentration (IC50), which is the concentration of this compound that reduces cell viability by 50%. This value will guide the selection of relevant concentrations for subsequent, more detailed experiments.

Q4: What is the difference between a cytotoxic and a cytostatic effect?

A4: A cytotoxic effect refers to the ability of a compound to kill cells, leading to a decrease in the total number of viable cells.[7] A cytostatic effect, on the other hand, refers to the ability of a compound to inhibit cell proliferation without directly killing the cells. Monitoring the total cell number over the course of an experiment can help distinguish between these two effects.[8]

Troubleshooting Guides

Issue 1: High variability between replicate wells.

  • Question: I am observing significant differences in results between wells that received the same treatment. What could be the cause?

  • Answer: High variability can stem from several factors:

    • Inconsistent Cell Seeding: Ensure that you have a homogenous single-cell suspension before plating and that the cell number is consistent across all wells.[10]

    • Pipetting Errors: Use calibrated pipettes and be consistent with your pipetting technique. When adding reagents, avoid touching the sides of the wells.

    • Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate the compound and affect cell growth.[8] It is advisable to use the inner wells for experiments and fill the outer wells with sterile phosphate-buffered saline (PBS) or medium.[8]

    • Compound Precipitation: Visually inspect the wells after adding this compound to ensure it has not precipitated out of solution. Poor solubility can lead to inconsistent concentrations.

Issue 2: Unexpectedly high cytotoxicity in my negative/vehicle controls.

  • Question: My untreated and vehicle-treated cells are showing low viability. What should I do?

  • Answer: This issue points to a problem with your experimental setup or reagents:

    • Solvent Toxicity: The concentration of your solvent (e.g., DMSO) might be too high. Ensure the final concentration is non-toxic to your cells, typically below 0.5%.[6]

    • Contamination: Check your cell cultures for microbial contamination, such as bacteria, yeast, or mycoplasma, which can affect cell health.[6]

    • Cell Culture Conditions: Ensure that your incubator has the correct temperature, CO2 levels, and humidity. Also, check the quality of your cell culture medium and supplements.

Issue 3: Conflicting results from different cytotoxicity assays (e.g., MTT vs. LDH release).

  • Question: I performed an MTT assay which showed a decrease in cell viability, but an LDH release assay did not show a corresponding increase in cytotoxicity. Why is this happening?

  • Answer: Different cytotoxicity assays measure different cellular events. An MTT assay measures metabolic activity, which can decrease due to cell death or a reduction in proliferation (a cytostatic effect). An LDH release assay, however, specifically measures the loss of membrane integrity, which occurs during necrosis. It's possible that this compound is inducing apoptosis or has cytostatic effects at the tested concentrations, which would be detected by the MTT assay but not necessarily by the LDH assay.[11] To clarify the mechanism of cell death, consider using an apoptosis-specific assay, such as measuring caspase-3/7 activity.[11]

Experimental Protocols

Protocol: Assessing this compound Cytotoxicity using the MTT Assay

This protocol provides a general framework for determining the cytotoxic effects of this compound on a chosen cell line.

1. Materials:

  • This compound (enisamium iodide)

  • Chosen adherent cell line

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

2. Procedure:

  • Cell Seeding: Trypsinize and count the cells. Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Perform serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include untreated, vehicle, and positive controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.

Data Presentation

Table 1: Hypothetical Cytotoxicity Data for this compound

Cell LineAssay TypeIncubation Time (h)This compound IC50 (µM)Positive Control (Doxorubicin) IC50 (µM)
A549MTT24150.50.8
A549MTT4898.20.5
HepG2MTT2475.81.2
HepG2MTT4845.10.9
MRC-5LDH48> 50010.3

This table presents example data and should be adapted based on experimental results.

Visualizations

Experimental and Troubleshooting Workflows

Troubleshooting_Workflow cluster_experiment Experimental Workflow cluster_troubleshooting Troubleshooting Logic start Seed Cells in 96-well Plate treat Treat with this compound Concentrations (Include Controls) start->treat incubate Incubate for 24/48/72h treat->incubate assay Perform Cytotoxicity Assay (e.g., MTT, LDH) incubate->assay read Read Plate assay->read analyze Analyze Data (Calculate % Viability) read->analyze unexpected Unexpected Results? (e.g., High Variability, Control Failure) analyze->unexpected If results are inconsistent check_cells Check Cell Health & Seeding Density unexpected->check_cells check_reagents Verify Compound Solubility & Reagent Integrity unexpected->check_reagents check_controls Analyze Control Wells (Vehicle & Positive) unexpected->check_controls refine Refine Protocol & Repeat check_cells->refine check_reagents->refine check_controls->refine

Caption: A logical workflow for conducting and troubleshooting this compound cytotoxicity experiments.

Potential Signaling Pathway for this compound-Induced Cytotoxicity

Cytotoxicity_Pathway This compound This compound Exposure ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Mito Mitochondrial Stress ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A hypothetical signaling pathway for this compound-induced apoptosis via oxidative stress.

References

Validation & Comparative

Validating the Viral Target of Enisamium Iodide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of enisamium iodide and its active metabolite, VR17-04, with other commercially available antiviral drugs for influenza. The focus is on the validation of its specific viral target, the RNA-dependent RNA polymerase (RdRp), supported by experimental data.

Executive Summary

Enisamium iodide is an antiviral agent that demonstrates broad-spectrum activity against influenza A and B viruses. Its primary mechanism of action is the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication.[1][2][3] Enisamium itself is a prodrug that is metabolized in the body to its active form, the hydroxylated metabolite VR17-04, which is a more potent inhibitor of the viral RdRp.[4][5][6] This guide compares the in vitro efficacy of enisamium and VR17-04 with other established influenza antivirals that target different stages of the viral life cycle: oseltamivir (a neuraminidase inhibitor), baloxavir marboxil (a cap-dependent endonuclease inhibitor), and favipiravir (another RdRp inhibitor).

Comparative Analysis of Antiviral Activity

The following tables summarize the in vitro efficacy of enisamium's active metabolite, VR17-04, and comparator antiviral drugs against influenza virus. The data is presented as the half-maximal inhibitory concentration (IC50) or the 90% effective concentration (EC90), which represent the concentration of a drug that is required for 50% or 90% inhibition of a specific biological or biochemical function, respectively.

Table 1: In Vitro Inhibition of Influenza Virus RNA Polymerase

CompoundTargetAssay TypeIC50Virus Strain(s)
VR17-04RNA PolymeraseIn vitro RNA synthesis assay0.84 mMInfluenza A/WSN/33 (H1N1)
Enisamium IodideRNA PolymeraseIn vitro RNA synthesis assay46.3 mMInfluenza A/WSN/33 (H1N1)
Favipiravir-RTPRNA PolymeraseIn vitro RdRP activity assay0.341 µMInfluenza virus
T-705-TP (Favipiravir triphosphate)RNA PolymeraseIn vitro RNA synthesis assay0.011 mMInfluenza A/WSN/33 (H1N1)

Note: Lower IC50 values indicate higher potency.

Table 2: In Vitro Inhibition of Influenza Virus Replication in Cell Culture

CompoundTargetCell TypeEC90Virus Strain(s)
Enisamium IodideRNA PolymerasedNHBE cells157-439 µMInfluenza A and B viruses
Baloxavir acidCap-dependent EndonucleaseMDCK cells0.46 - 0.98 nMInfluenza A viruses
Baloxavir acidCap-dependent EndonucleaseMDCK cells2.2 - 3.4 nMInfluenza B viruses
Oseltamivir carboxylateNeuraminidaseMDCK cells~10 nMInfluenza A/California/04/2009 (H1N1)

Note: Lower EC90 values indicate higher potency. dNHBE: differentiated normal human bronchial epithelial cells; MDCK: Madin-Darby canine kidney cells.

Table 3: Clinical Trial Data of Enisamium Iodide vs. Placebo

OutcomeEnisamium GroupPlacebo GroupP-value
Patients Negative for Influenza Virus (Day 3)71.2%25.0%< 0.0001
Patient Recovery (Day 14)93.9%32.5%< 0.0001
Reduction in Disease Symptom Score9.6 ± 0.7 to 4.6 ± 0.99.7 ± 1.1 to 5.6 ± 1.1< 0.0001

Source: A randomized, single-blind clinical study (NCT04682444) in patients with confirmed influenza and other viral respiratory infections.[4][5][7]

Mechanisms of Action

The antiviral drugs discussed in this guide employ different mechanisms to inhibit influenza virus replication.

Enisamium Iodide and Favipiravir: Targeting Viral RNA Polymerase

Both enisamium (via its active metabolite VR17-04) and favipiravir target the viral RNA-dependent RNA polymerase (RdRp).[1][2][3] This enzyme is essential for the transcription and replication of the viral RNA genome. By inhibiting the RdRp, these drugs prevent the synthesis of new viral RNA, thereby halting the production of new virus particles.

cluster_0 Host Cell cluster_1 Influenza Virus Replication Enisamium Enisamium Iodide (Prodrug) Metabolism Metabolism Enisamium->Metabolism VR1704 VR17-04 (Active Metabolite) RdRp RNA-dependent RNA Polymerase (RdRp) VR1704->RdRp Inhibition Metabolism->VR1704 vRNA Viral RNA (vRNA) vRNA->RdRp mRNA Viral mRNA RdRp->mRNA Transcription cRNA Complementary RNA (cRNA) RdRp->cRNA Replication New_vRNA New vRNA cRNA->New_vRNA Replication

Figure 1. Mechanism of action of enisamium iodide.

Oseltamivir: Targeting Neuraminidase

Oseltamivir is a neuraminidase inhibitor. Neuraminidase is an enzyme on the surface of the influenza virus that is necessary for the release of newly formed virus particles from an infected cell. By blocking neuraminidase, oseltamivir prevents the spread of the virus to other cells.

cluster_0 Infected Host Cell Virus New Virus Particles Cell_Surface Cell Surface Receptor Virus->Cell_Surface Attached to Neuraminidase Neuraminidase Cell_Surface->Neuraminidase Cleaved by Neuraminidase->Virus Release Blocked Oseltamivir Oseltamivir Oseltamivir->Neuraminidase Inhibition cluster_0 Host Cell Nucleus Host_mRNA Host pre-mRNA with 5' Cap Endonuclease Cap-dependent Endonuclease (PA subunit) Host_mRNA->Endonuclease Binding Capped_Primer Capped RNA Primer Endonuclease->Capped_Primer Cleavage Viral_Transcription Viral mRNA Transcription Capped_Primer->Viral_Transcription Baloxavir Baloxavir Acid Baloxavir->Endonuclease Inhibition Purification 1. Purify Influenza RNA Polymerase Reaction 2. Set up in vitro Transcription Reaction (with vRNA template, rNTPs, primer, and test compound) Purification->Reaction Incubation 3. Incubate at Optimal Temperature Reaction->Incubation Separation 4. Separate RNA products by PAGE Incubation->Separation Quantification 5. Quantify Radiolabeled RNA Separation->Quantification Calculation 6. Calculate IC50 Quantification->Calculation

References

comparative analysis of Amizon and baloxavir marboxil

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Amizon (Enisamium Iodide) and Baloxavir Marboxil in the Treatment of Influenza

This guide provides a detailed, objective comparison of two antiviral drugs, this compound (enisamium iodide) and baloxavir marboxil, used in the treatment of influenza. The comparison is based on available experimental data, focusing on their mechanisms of action, efficacy, and safety profiles to inform researchers, scientists, and drug development professionals.

Mechanism of Action

The antiviral mechanisms of this compound and baloxavir marboxil are fundamentally different. Baloxavir marboxil acts as a selective inhibitor of a specific viral enzyme, while this compound is thought to have a broader, less-defined mechanism.

This compound (Enisamium Iodide): The precise antiviral mechanism of enisamium iodide is not fully elucidated, but it is believed to exert its effects through multiple pathways. Some studies suggest it may interfere with viral RNA synthesis and induce interferon production, thereby exhibiting both direct antiviral and immunomodulatory effects.

Baloxavir Marboxil: This drug is a prodrug that is converted in the body to its active form, baloxavir acid. Baloxavir acid specifically inhibits the cap-dependent endonuclease enzyme, which is a key component of the influenza virus RNA polymerase complex. This enzyme is responsible for "cap-snatching," a process where the virus cleaves the 5' caps from host cell pre-mRNAs to use as primers for its own mRNA synthesis. By blocking this process, baloxavir marboxil effectively halts viral gene transcription and replication.

cluster_0 Baloxavir Marboxil MoA Baloxavir Marboxil (Prodrug) Baloxavir Marboxil (Prodrug) Baloxavir Acid (Active) Baloxavir Acid (Active) Baloxavir Marboxil (Prodrug)->Baloxavir Acid (Active) Hydrolysis Cap-Dependent Endonuclease Cap-Dependent Endonuclease Baloxavir Acid (Active)->Cap-Dependent Endonuclease Inhibits Viral mRNA Synthesis Viral mRNA Synthesis Cap-Dependent Endonuclease->Viral mRNA Synthesis Required for Viral Replication Viral Replication Viral mRNA Synthesis->Viral Replication Leads to

Figure 1: Mechanism of Action of Baloxavir Marboxil.

Antiviral Efficacy

The efficacy of antiviral drugs is often quantified by their ability to inhibit viral replication in cell cultures, typically expressed as the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50).

Table 1: Comparative In Vitro Efficacy Against Influenza Viruses
Parameter This compound (Enisamium Iodide) Baloxavir Marboxil (Baloxavir Acid) References
Target Viral RNA Polymerase (putative)Cap-Dependent Endonuclease (PA subunit)[1],[2]
EC50 Influenza A(H1N1) Not consistently reported in nM/µM0.48 - 0.7 nM[3],[4]
EC50 Influenza A(H3N2) Not consistently reported in nM/µM1.2 - 19.55 nM[4],[3]
EC50 Influenza B Not consistently reported in nM/µM2.43 - 8.9 nM[5],[2]
IC50 (in vitro RNA synthesis assay) ~46.3 mM (weak inhibition)1.4 - 3.1 nM (Influenza A),

EC50 (Half-maximal effective concentration) and IC50 (Half-maximal inhibitory concentration) values can vary depending on the specific viral strain, cell line, and assay used.

Baloxavir marboxil demonstrates potent antiviral activity at nanomolar concentrations against a wide range of influenza A and B viruses, including strains resistant to other antiviral classes like neuraminidase inhibitors.[5],[6] The data for this compound's in vitro efficacy is less extensive, with some studies suggesting it inhibits viral RNA synthesis, although with a much weaker inhibitory concentration compared to baloxavir.[7] It has been shown to inhibit replication of multiple influenza A and B virus subtypes in differentiated normal human bronchial epithelial cells.[8]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of antiviral drug efficacy.

Virus Yield Reduction Assay (for this compound)

This assay is used to determine the concentration of a drug that inhibits the production of infectious virus particles by a certain amount (e.g., 90%).

Protocol:

  • Cell Culture: Differentiated normal human bronchial epithelial (NHBE) cells are cultured in an air-liquid interface to mimic the natural environment of the respiratory tract.

  • Infection: Cells are infected with a specific strain of influenza virus at a low multiplicity of infection (MOI).

  • Drug Treatment: Immediately after infection, the cells are treated with various concentrations of enisamium iodide.

  • Incubation: The infected and treated cells are incubated for a period that allows for multiple cycles of viral replication (e.g., 48-72 hours).

  • Virus Quantification: The supernatant from each well is collected, and the amount of infectious virus is quantified using a TCID50 (50% tissue culture infectious dose) assay on Madin-Darby canine kidney (MDCK) cells.

  • Data Analysis: The drug concentration that results in a 90% reduction in the virus titer compared to the untreated control is determined.

Start Start Culture NHBE Cells Culture NHBE Cells Start->Culture NHBE Cells Infect with Influenza Infect with Influenza Culture NHBE Cells->Infect with Influenza Add Enisamium Add Enisamium Infect with Influenza->Add Enisamium Incubate Incubate Add Enisamium->Incubate Collect Supernatant Collect Supernatant Incubate->Collect Supernatant TCID50 Assay TCID50 Assay Collect Supernatant->TCID50 Assay Determine 90% Reduction Determine 90% Reduction TCID50 Assay->Determine 90% Reduction

Figure 2: Workflow for Virus Yield Reduction Assay.
Focus Reduction Assay (for Baloxavir Marboxil)

This cell-based assay is used to determine the susceptibility of influenza viruses to baloxavir by measuring the inhibition of viral focus formation.

Protocol:

  • Cell Seeding: MDCK cells are seeded in 96-well plates and grown to confluence.

  • Virus Preparation: A standardized amount of influenza virus is pre-incubated with serial dilutions of baloxavir acid.

  • Infection: The cell monolayers are washed and then infected with the virus-drug mixtures.

  • Incubation: The plates are incubated for approximately 24 hours to allow for the initial stages of viral replication and spread to adjacent cells, forming "foci" of infected cells.

  • Immunostaining: The cells are fixed and permeabilized. An antibody specific to a viral protein (e.g., nucleoprotein) is added, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Visualization: A substrate is added that produces an insoluble colored product when acted upon by the enzyme, making the infected cell foci visible.

  • Data Analysis: The number of foci in each well is counted, and the IC50 value (the drug concentration that inhibits 50% of the foci formation compared to the untreated control) is calculated.[5]

Start Start Seed MDCK Cells Seed MDCK Cells Start->Seed MDCK Cells Prepare Virus-Drug Mix Prepare Virus-Drug Mix Seed MDCK Cells->Prepare Virus-Drug Mix Infect Cells Infect Cells Prepare Virus-Drug Mix->Infect Cells Incubate (24h) Incubate (24h) Infect Cells->Incubate (24h) Immunostain for Viral Protein Immunostain for Viral Protein Incubate (24h)->Immunostain for Viral Protein Visualize Foci Visualize Foci Immunostain for Viral Protein->Visualize Foci Calculate IC50 Calculate IC50 Visualize Foci->Calculate IC50

Figure 3: Workflow for Focus Reduction Assay.

Safety and Clinical Considerations

Table 2: Comparative Safety and Clinical Profile
Feature This compound (Enisamium Iodide) Baloxavir Marboxil References
Approval Status Approved in Russia and some CIS countries. Not approved by FDA or EMA.Approved in numerous countries, including the USA (FDA) and Japan.[9],[2]
Dosage Regimen Multiple doses over several days.Single oral dose.[10],[2]
Common Side Effects Generally well-tolerated; specific data from large-scale trials is limited.Diarrhea, bronchitis, common cold, headache, nausea.[2]
Resistance Data on resistance development is limited.Resistance can emerge through mutations in the PA subunit (e.g., I38T).[11]

Conclusion

Baloxavir marboxil is a potent, single-dose antiviral with a well-defined mechanism of action and a robust portfolio of clinical data supporting its efficacy and safety. Its specific targeting of the viral cap-dependent endonuclease results in strong inhibition of viral replication at low nanomolar concentrations.

This compound (enisamium iodide) is an antiviral with a longer history of use in specific regions. While it has demonstrated in vitro activity against influenza viruses, its precise mechanism of action is less clear, and the available quantitative efficacy data is not as extensive as that for baloxavir marboxil.

For researchers and drug development professionals, the distinct mechanisms of action and the potential for combination therapy to mitigate resistance are key areas for future investigation. The well-characterized profile of baloxavir marboxil provides a benchmark for the evaluation of novel antiviral candidates. Further research into the specific molecular targets of this compound could provide valuable insights into new antiviral strategies.

References

A Comparative Meta-Analysis of Amizon® (Enisamium Iodide) Efficacy in Respiratory Viral Infections

Author: BenchChem Technical Support Team. Date: November 2025

An objective review of available clinical and preclinical data on the antiviral agent enisamium iodide, comparing its performance and mechanisms against various respiratory viruses.

This guide provides a comprehensive analysis of the antiviral drug Amizon® (active ingredient: enisamium iodide), drawing from a range of clinical trials and preclinical studies. The aim is to offer researchers, scientists, and drug development professionals a consolidated overview of its effectiveness, mechanism of action, and the experimental basis for these findings.

I. Clinical Efficacy of Enisamium Iodide

Enisamium iodide, marketed as this compound®, is an oral antiviral agent approved in several countries for the treatment of influenza and other acute respiratory viral infections (ARVI).[1][2] Clinical studies have evaluated its efficacy in reducing viral shedding and alleviating symptoms in patients with influenza and, more recently, COVID-19.

A notable clinical study demonstrated that enisamium treatment in patients with confirmed influenza or other viral respiratory infections led to a significant reduction in viral shedding and a faster recovery compared to a placebo group.[3][4] Specifically, on day 3 of treatment, 71.2% of patients in the enisamium group tested negative for influenza virus, compared to 25.0% in the placebo group.[3][4] By day 14, 93.9% of the enisamium-treated patients had fully recovered, in contrast to 32.5% of those in the placebo group.[4]

In the context of COVID-19, a randomized, double-blind, placebo-controlled phase 3 trial assessed the efficacy and safety of enisamium iodide in hospitalized patients with moderate COVID-19.[5] While the primary outcome was not met in the overall population, a sub-group analysis of patients who started treatment within 10 days of symptom onset showed a median time to improvement of 10 days for the enisamium group versus 12 days for the placebo group.[5]

Table 1: Summary of Clinical Trial Data for Enisamium Iodide in Influenza and ARVI

Study Focus Patient Population Dosage Key Outcomes Reference
Influenza & ARVIAdults (18-60 years) with confirmed infectionsNot specifiedReduced influenza virus shedding at day 3 (71.2% vs 25.0% placebo); Faster recovery at day 14 (93.9% vs 32.5% placebo)[3][4]
ARVI, including InfluenzaAdults (18-60 years)0.25 g tabletsComparison of clinical efficacy and safety against placebo.[6][7]
COVID-19 (Moderate)Hospitalized adult patients500 mg, 4 times daily for 7 daysFor patients treated within 10 days of symptom onset, median time to improvement was 10 days vs 12 days for placebo.[5][8]

II. In-Vitro Antiviral Activity and Mechanism of Action

Preclinical studies have been crucial in elucidating the mechanism of action of enisamium iodide. It has been identified as a small molecule inhibitor of the RNA-dependent RNA polymerase (RdRp) of both influenza A virus and SARS-CoV-2.[1][3][5]

  • Direct Inhibition of Viral RNA Polymerase: In vitro assays have shown that a hydroxylated metabolite of enisamium, VR17-04, is responsible for inhibiting the RdRp activity of influenza viruses.[3][4] This direct inhibition of the viral replication machinery is a key aspect of its antiviral effect.[3][4]

  • Broad Spectrum Activity: Enisamium has demonstrated antiviral activity against multiple subtypes of influenza A viruses (including seasonal H1N1, pandemic H1N1, H3N2, and zoonotic H5N1 and H7N9) and influenza B virus in differentiated normal human bronchial epithelial cells.[2][9] The inhibitory concentrations were found to be 23- to 64-fold lower than its cytotoxic concentrations.[2][9]

  • Activity against Coronaviruses: The drug has also shown inhibitory effects on the replication of alpha- and beta-coronaviruses, including SARS-CoV-2 and human coronavirus NL63.[8]

Table 2: Summary of In-Vitro Studies on Enisamium Iodide

Virus(es) Studied Cell Line(s) Key Findings Reference
Influenza A and B virusesDifferentiated normal human bronchial epithelial (NHBE) cellsInhibited replication of multiple influenza A and B virus subtypes at concentrations 23- to 64-fold lower than cytotoxic levels.[2][9]
Influenza A virus and SARS-CoV-2A549 cellsThe hydroxylated metabolite, VR17-04, inhibits the RNA polymerase activity of both influenza and SARS-CoV-2.[1]
Influenza and other ARVI virusesVarious cell linesDemonstrates antiviral activity against a range of respiratory viruses.[3]

III. Experimental Protocols

Clinical Trial Methodology for Influenza and ARVI:

A prospective, single-blind, randomized, placebo-controlled study was conducted.[6][7] Adult patients (18-60 years) with symptoms of ARVI, including influenza, were enrolled.[7] Participants were randomized into two groups: one receiving this compound® tablets and the other receiving a matching placebo for 7 days.[7] Efficacy was evaluated based on the time to resolution of symptoms, viral shedding (measured by RT-PCR), and overall clinical recovery.[3][4] The severity of symptoms was assessed using a 4-point Likert scale.[7]

G cluster_enrollment Patient Enrollment cluster_randomization Randomization cluster_treatment Treatment & Follow-up cluster_outcomes Outcome Assessment p Patients with ARVI/Influenza Symptoms (18-60 years) s Screening & Consent p->s r Randomization (1:1) s->r g1 Group 1: This compound® Tablets r->g1 g2 Group 2: Placebo Tablets r->g2 t 7-Day Treatment Period g1->t g2->t fu Follow-up Visits: Day 3, Day 7, Day 14 t->fu o1 Viral Shedding (RT-PCR) fu->o1 o2 Symptom Severity (Likert Scale) fu->o2 o3 Clinical Recovery fu->o3

Clinical Trial Workflow for this compound® in ARVI.

In-Vitro Antiviral Assay Protocol:

The antiviral activity of enisamium was assessed in differentiated normal human bronchial epithelial (NHBE) cells.[2] These cells were infected with various strains of influenza A and B viruses.[2] The compound was added at different concentrations to determine its inhibitory effect on viral replication.[2] The 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) were calculated to determine the selectivity index (SI = CC50/EC50).[2]

G cluster_prep Cell & Virus Preparation cluster_infection Infection & Treatment cluster_incubation Incubation cluster_analysis Data Analysis c Culture NHBE Cells i Infect NHBE Cells with Virus c->i v Prepare Influenza Virus Stock v->i tr Treat with Varying Concentrations of Enisamium Iodide i->tr inc Incubate for a Defined Period tr->inc a1 Measure Viral Replication (e.g., TCID50, qPCR) inc->a1 a2 Assess Cell Viability (e.g., MTS assay) inc->a2 calc Calculate EC50, CC50, and Selectivity Index (SI) a1->calc a2->calc

In-Vitro Antiviral Assay Workflow.

IV. Signaling Pathway of Antiviral Action

The primary mechanism of action for enisamium iodide's active metabolite is the inhibition of the viral RNA-dependent RNA polymerase (RdRp). This enzyme is essential for the replication and transcription of the viral RNA genome in many RNA viruses, including influenza and coronaviruses. By targeting RdRp, enisamium disrupts the viral life cycle.

G cluster_host Host Cell cluster_virus Virus Life Cycle cluster_drug Drug Action entry Viral Entry & Uncoating replication Viral RNA Replication & Transcription (via RdRp) entry->replication assembly Viral Protein Synthesis & Assembly replication->assembly release New Virion Release assembly->release This compound Enisamium Iodide (this compound®) metabolite Active Metabolite (VR17-04) This compound->metabolite metabolite->replication Inhibits inhibition Inhibition of RdRp

Mechanism of Action of Enisamium Iodide.

References

Benchmarking Amizon: A Comparative Analysis Against Emerging Antiviral Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The global landscape of antiviral therapeutics is in a constant state of evolution, driven by the persistent threat of both seasonal and pandemic viral outbreaks. In this dynamic environment, a thorough understanding of the comparative efficacy and mechanisms of action of established and emerging antiviral agents is paramount. This guide provides a detailed comparison of Amizon® (enisamium iodide), an antiviral compound with a history of use in several countries, against a selection of emerging and repurposed antiviral drugs. The objective is to offer a clear, data-driven perspective for researchers, scientists, and drug development professionals engaged in the pursuit of novel antiviral strategies.

Executive Summary

This compound, an isonicotinic acid derivative, exerts its antiviral effect through the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses.[1] This mechanism is shared by several emerging antiviral compounds, including remdesivir and favipiravir. Other novel agents, such as baloxavir marboxil and umifenovir, target different stages of the viral life cycle, offering alternative therapeutic avenues. This guide will delve into the comparative in vitro efficacy, mechanisms of action, and available clinical data for this compound and these selected emerging antiviral compounds.

Comparative In Vitro Efficacy

The in vitro inhibitory activity of antiviral compounds is a key indicator of their potential therapeutic efficacy. The following tables summarize the available 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values for this compound and emerging antiviral agents against influenza A virus (IAV) and SARS-CoV-2. It is important to note that direct head-to-head comparative studies are limited, and variations in experimental conditions (e.g., cell lines, virus strains, assay methods) can influence the results.

CompoundVirusCell LineIC50 / EC50Reference
Enisamium iodide (this compound®) Influenza A VirusNHBE~60 µg/mL (IC50)[2]
SARS-CoV-2Caco-21.2 mM (~300 µg/mL) (IC50)[2]
Remdesivir SARS-CoV-2-2.01 mM (IC50 of triphosphate form)
Favipiravir Influenza A Virus--[3]
Baloxavir acid (active form of Baloxavir marboxil) Influenza A(H1N1)pdm09-0.28 nM (median IC50)
Influenza A(H3N2)-0.16 nM (median IC50)[4]
Influenza B/Victoria-lineage-3.42 nM (median IC50)[4]
Influenza B/Yamagata-lineage-2.43 nM (median IC50)[4]

NHBE: Normal Human Bronchial Epithelial cells; Caco-2: Human colon adenocarcinoma cells.

Mechanisms of Action and Signaling Pathways

A deeper understanding of the molecular mechanisms by which antiviral compounds inhibit viral replication is crucial for rational drug design and the development of combination therapies.

This compound (Enisamium Iodide) and other RNA Polymerase Inhibitors

This compound, remdesivir, and favipiravir all target the viral RNA-dependent RNA polymerase (RdRp), but through distinct molecular interactions.[5][6][7]

  • This compound (Enisamium Iodide): Upon administration, enisamium iodide is metabolized to its active form. It is believed to directly inhibit the elongation step of viral RNA synthesis by binding to the RdRp enzyme complex.[8] This action prevents the polymerase from adding new nucleotides to the growing RNA chain, thus halting viral replication.[5]

  • Remdesivir: This adenosine nucleotide analog prodrug is metabolized intracellularly to its active triphosphate form.[6][9] It competes with natural ATP for incorporation into the nascent viral RNA chain by the RdRp.[6][9] Following incorporation, remdesivir causes delayed chain termination, effectively stopping further elongation of the viral RNA.[9]

  • Favipiravir: This purine analogue is also a prodrug that is intracellularly converted to its active ribofuranosyl-5'-triphosphate form (favipiravir-RTP).[3][10] Favipiravir-RTP is recognized by the viral RdRp as a purine nucleotide and is incorporated into the viral RNA.[10] This incorporation can lead to lethal mutagenesis, introducing errors into the viral genome, and can also cause chain termination.[11]

Viral_RNA_Polymerase_Inhibition cluster_prodrugs Prodrug Activation cluster_polymerase Viral RNA Polymerase Complex Remdesivir Remdesivir Remdesivir-TP Remdesivir-TP Remdesivir->Remdesivir-TP Intracellular Metabolism Favipiravir Favipiravir Favipiravir-RTP Favipiravir-RTP Favipiravir->Favipiravir-RTP Intracellular Metabolism RdRp RdRp Remdesivir-TP->RdRp Delayed Chain Termination Favipiravir-RTP->RdRp Lethal Mutagenesis & Chain Termination Viral RNA Template Viral RNA Template Viral RNA Template->RdRp Inhibition of\nViral Replication Inhibition of Viral Replication RdRp->Inhibition of\nViral Replication This compound This compound This compound->RdRp Inhibits Elongation Alternative_Antiviral_Mechanisms cluster_baloxavir Baloxavir Marboxil Mechanism cluster_umifenovir Umifenovir Mechanism Baloxavir Marboxil Baloxavir Marboxil Cap-dependent\nEndonuclease (PA) Cap-dependent Endonuclease (PA) Baloxavir Marboxil->Cap-dependent\nEndonuclease (PA) Inhibits Viral mRNA Synthesis Viral mRNA Synthesis Cap-dependent\nEndonuclease (PA)->Viral mRNA Synthesis Blocks Host pre-mRNA Host pre-mRNA Host pre-mRNA->Cap-dependent\nEndonuclease (PA) Cap-snatching Umifenovir Umifenovir Viral Fusion Viral Fusion Umifenovir->Viral Fusion Inhibits Virus Virus Host Cell Host Cell Virus->Host Cell Attachment Host Cell->Viral Fusion Prevents Experimental_Workflow_Antiviral_Assay Cell Seeding Cell Seeding Viral Infection Viral Infection Cell Seeding->Viral Infection Compound Dilution Compound Dilution Compound Dilution->Viral Infection Incubation Incubation Viral Infection->Incubation Data Acquisition Data Acquisition Incubation->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis

References

Safety Operating Guide

Navigating the Labyrinth of Laboratory Waste: A Guide to Proper Chemical Disposal

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists, the integrity of their work is paramount, extending beyond the bench to the responsible management of laboratory waste. Proper disposal of chemical reagents is not merely a regulatory hurdle but a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive framework for the safe and compliant disposal of laboratory chemicals, ensuring the protection of personnel and the environment.

At the heart of safe chemical handling is the Safety Data Sheet (SDS), a document that provides a wealth of information regarding the properties, hazards, and safe handling procedures for a specific chemical. Before any disposal protocol is initiated, the SDS must be consulted.

The Cardinal Rules of Chemical Disposal

All laboratory personnel must adhere to a set of fundamental principles when managing chemical waste. These rules are designed to minimize risk and ensure that waste is handled in a manner that is safe, compliant, and environmentally responsible.

1. Identification and Segregation: The First Line of Defense

The journey to proper disposal begins with accurate identification and segregation of waste streams. Chemicals should never be mixed indiscriminately. Incompatible chemicals can react violently, producing heat, toxic gases, or even explosions.

  • Consult the SDS: Section 7 (Handling and Storage) and Section 10 (Stability and Reactivity) of the SDS provide crucial information on chemical incompatibilities.

  • Label Everything: All waste containers must be clearly and accurately labeled with the full chemical name(s) of the contents and the words "Hazardous Waste."[1] Avoid abbreviations or chemical formulas.

  • Segregate by Hazard Class: Waste should be segregated based on its hazard class (e.g., flammable, corrosive, reactive, toxic).

2. Personal Protective Equipment (PPE): Your Non-Negotiable Barrier

The importance of appropriate PPE cannot be overstated. The specific PPE required will depend on the chemical being handled, and this information is readily available in Section 8 (Exposure Controls/Personal Protection) of the SDS.

Protective EquipmentGeneral Recommendations
Eye Protection Safety glasses with side shields or chemical splash goggles are mandatory.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene) are essential. The specific glove material should be chosen based on the chemical's properties.
Body Protection A lab coat or chemical-resistant apron should be worn to protect against splashes.
Respiratory Protection In cases of volatile chemicals or the potential for aerosol generation, a respirator may be necessary.

3. The Disposal Pathway: From Bench to Final Destination

The disposal of chemical waste is a multi-step process that requires careful planning and execution. The following workflow outlines the typical journey of laboratory waste.

A Waste Generation at the Bench B Consult Safety Data Sheet (SDS) A->B C Segregate Waste by Hazard Class B->C D Label Waste Container Accurately C->D E Store in Designated Satellite Accumulation Area D->E F Schedule Waste Pickup with Environmental Health & Safety (EHS) E->F G Transport to Central Hazardous Waste Facility F->G H Final Disposal by Licensed Vendor G->H

Figure 1. A generalized workflow for the disposal of laboratory chemical waste.

Case Study: Disposal of "AMAZON G5"

To illustrate these principles in practice, let's consider the disposal of a hypothetical product, "AMAZON G5," based on a sample Safety Data Sheet. The SDS for this product indicates that it is a corrosive solid.

Experimental Protocol for Neutralization (if permissible and safe):

Disclaimer: This is a hypothetical example. Always consult the specific SDS and your institution's EHS guidelines before attempting any chemical neutralization.

  • Preparation: Don appropriate PPE, including chemical splash goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood.

  • Dilution: Slowly and carefully add the "AMAZON G5" solid to a large volume of cold water in a suitable container. Never add water to the corrosive solid.

  • Neutralization: While stirring gently, slowly add a dilute acid (e.g., 1M hydrochloric acid) to the "AMAZON G5" solution.

  • pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter. The goal is to reach a neutral pH (approximately 6-8).

  • Disposal of Neutralized Solution: Once neutralized, and if permitted by local regulations and your institution's EHS, the solution may be disposable down the sanitary sewer with copious amounts of water.[2] Always obtain explicit permission from EHS before any sewer disposal.

  • Container Rinsing: The empty "AMAZON G5" container should be triple-rinsed with water.[1][3] The first rinsate should be collected and disposed of as hazardous waste. Subsequent rinsates, if the container is confirmed to be clean, may be disposed of down the drain.

Quantitative Data Summary from a Sample SDS:

ParameterValueSource
pH >11.5 (1% solution)Section 9
Boiling Point Not availableSection 9
Flash Point Not applicableSection 9
Solubility in Water CompleteSection 9

Signaling Pathway for Hazard Communication

Understanding the flow of hazard information is crucial for maintaining a safe laboratory environment. This process begins with the chemical manufacturer and extends to the end-user who is responsible for proper disposal.

Manufacturer Chemical Manufacturer SDS Safety Data Sheet (SDS) Manufacturer->SDS Supplier Chemical Supplier SDS->Supplier Researcher Researcher/Scientist Supplier->Researcher EHS Environmental Health & Safety (EHS) Researcher->EHS Waste Pickup Request Disposal Licensed Disposal Vendor EHS->Disposal

Figure 2. The flow of hazard information from the manufacturer to the final disposal of a chemical.

By adhering to these procedures and fostering a culture of safety and environmental responsibility, laboratories can ensure that their groundbreaking research does not come at the cost of the health and safety of their personnel or the planet. Always remember, the final and most critical step of any experiment is the safe and proper disposal of all waste materials.

References

Essential Safety and Logistics for Handling Amizon (Enisamium Iodide)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of Amizon, also known as Enisamium Iodide. The following procedures are designed to ensure the safe handling, storage, and disposal of this antiviral compound in a laboratory setting.

Personal Protective Equipment (PPE)

Based on the hazard classification of Enisamium Iodide as a substance that can cause skin and serious eye irritation, the following personal protective equipment is mandatory when handling this compound.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves should be worn.
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times in the handling area.
Skin and Body Protection Laboratory coatA full-length lab coat is required.
Respiratory Protection Not generally required for small quantitiesUse a NIOSH-approved respirator if creating aerosols or dust.

Operational Plan: Handling and Storage

Adherence to proper handling and storage protocols is crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling Procedures:

  • Preparation : Before handling, ensure that all necessary PPE is donned correctly. Prepare the workspace by clearing it of any unnecessary items and ensuring emergency equipment, such as an eyewash station and safety shower, is accessible.

  • Weighing and Transferring : Handle this compound in a well-ventilated area. If there is a risk of generating dust or aerosols, use a chemical fume hood. Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid compound. Avoid direct contact with the skin and eyes.

  • Solution Preparation : When preparing solutions, slowly add the solid to the solvent to avoid splashing. If the solvent is volatile, perform this step in a fume hood.

  • Spill Management : In the event of a small spill, carefully clean the area using appropriate absorbent materials. For larger spills, evacuate the area and follow your institution's emergency procedures.

Storage Procedures:

  • Temperature : Store this compound in a cool, dry place. Some sources recommend storage at 4°C for long-term stability. For solutions in solvent, storage at -20°C to -80°C is recommended to prevent degradation.[1]

  • Container : Keep the container tightly sealed to prevent contamination and degradation.

  • Incompatibilities : Avoid storing with strong oxidizing agents.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Categories and Disposal Methods:

Waste CategoryDisposal Method
Unused this compound Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated hazardous waste container.
Contaminated PPE (e.g., gloves, lab coat) Remove and dispose of as hazardous waste.
Aqueous Solutions Collect in a labeled hazardous waste container for chemical waste disposal.

Experimental Protocols

First Aid Measures:

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. If irritation persists, seek medical attention.

  • Skin Contact : In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention.[2]

  • Inhalation : Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

  • Ingestion : If swallowed, do NOT induce vomiting. Get medical aid immediately.

Visualizations

Handling_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_ppe Don Personal Protective Equipment (PPE) prep_workspace Prepare Workspace prep_ppe->prep_workspace weigh Weigh and Transfer prep_workspace->weigh Proceed to handling dissolve Prepare Solution weigh->dissolve spill Manage Spills (if any) dissolve->spill store Store Properly spill->store dispose Dispose of Waste store->dispose

Caption: A workflow diagram illustrating the key steps for safely handling this compound.

Disposal_Plan This compound Disposal Plan Logic cluster_waste_types Waste Categorization cluster_disposal_actions Disposal Actions start Waste Generated unused_product Unused this compound start->unused_product contaminated_labware Contaminated Labware start->contaminated_labware contaminated_ppe Contaminated PPE start->contaminated_ppe hazardous_waste_solid Collect in Labeled Hazardous Waste Container (Solid) unused_product->hazardous_waste_solid hazardous_waste_sharps Collect in Sharps Container for Hazardous Waste contaminated_labware->hazardous_waste_sharps hazardous_waste_ppe Bag and Label as Hazardous Waste contaminated_ppe->hazardous_waste_ppe end Final Disposal by Certified Vendor hazardous_waste_solid->end hazardous_waste_sharps->end hazardous_waste_ppe->end

Caption: A logical diagram outlining the decision-making process for the proper disposal of this compound-related waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amizon
Reactant of Route 2
Reactant of Route 2
Amizon

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.